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  • Product: 4-Butoxy-3-nitrobenzoic acid
  • CAS: 4906-28-9

Core Science & Biosynthesis

Foundational

4-Butoxy-3-nitrobenzoic acid physical properties

Technical Whitepaper: Physicochemical Profiling of 4-Butoxy-3-nitrobenzoic Acid Abstract 4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9) is a critical intermediate in the synthesis of local anesthetics and pharmaceutical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4-Butoxy-3-nitrobenzoic Acid

Abstract

4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9) is a critical intermediate in the synthesis of local anesthetics and pharmaceutical precursors, specifically those belonging to the class of dialkylaminoethyl aminobenzoates.[1] This guide provides a rigorous technical analysis of its physicochemical properties, solid-state characteristics, and synthetic behavior. By synthesizing experimental data with theoretical principles, this document serves as a foundational reference for researchers optimizing the handling, purification, and application of this compound in drug development workflows.

Molecular Identity & Structural Characterization

The physicochemical behavior of 4-Butoxy-3-nitrobenzoic acid is governed by the interplay between the electron-withdrawing nitro group and the electron-donating butoxy substituent on the benzoic acid core.

Parameter Technical Detail
IUPAC Name 4-Butoxy-3-nitrobenzoic acid
CAS Registry Number 4906-28-9
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES CCCCOC1=C(C=C(C=C1)C(=O)O)[O-]
Key Isomer Distinction Crucial: Do not confuse with 3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2), the intermediate for Oxybuprocaine.[2][3] The 4-butoxy isomer discussed here is structurally distinct and possesses different reactivity profiles.
Electronic Structure & Reactivity

The 3-nitro group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, which increases the acidity of the carboxylic acid relative to non-substituted benzoic acids. However, the 4-butoxy group acts as a pi-donor (+M), partially mitigating this effect through the aromatic ring. This "push-pull" electronic system influences the compound's solubility and spectral signature.

ElectronicEffects cluster_0 Substituent Effects on Core Ring Nitro 3-Nitro Group (-I, -M Effect) Ring Benzene Core Nitro->Ring Deactivates Ring Increases Acidity Butoxy 4-Butoxy Group (+M Effect) Butoxy->Ring Activates Ortho/Para Stabilizes Cation COOH Carboxylic Acid (pKa ~3.85) Ring->COOH Electronic Communication

Figure 1: Electronic substituent effects defining the reactivity and acidity of 4-Butoxy-3-nitrobenzoic acid.

Solid-State Properties

Understanding the solid-state form is essential for process development, particularly in recrystallization and formulation.

  • Physical Appearance: White to light yellow crystalline solid. The yellow tint is characteristic of nitro-aromatic compounds due to

    
     transitions.
    
  • Melting Point: 165–167 °C .[4][5]

    • Note: Literature values vary slightly depending on solvent of crystallization. The range 165–167 °C is consistent with high-purity material recrystallized from dilute alcohol [1].[5] Lower values (e.g., 111–114 °C) often indicate the presence of impurities or isomeric mixtures.

  • Crystallinity: Forms stable monoclinic or triclinic needles when crystallized from ethanol/water mixtures.

Solution-Phase Properties

Solubility Profile

The compound exhibits a "dual-nature" solubility due to the lipophilic butyl chain and the polar nitro/carboxylic acid groups.

Solvent Solubility Rating Operational Note
Water Low (< 0.5 mg/mL)Practically insoluble at neutral pH. Solubility increases significantly at pH > 5 due to carboxylate formation.
Ethanol/Methanol HighPreferred solvents for recrystallization (often used as aqueous mixtures).
DMF / DMSO Very HighSuitable for nucleophilic substitution reactions or NMR analysis.
Diethyl Ether ModerateUseful for extraction from acidified aqueous layers.
Acidity (pKa)
  • Predicted pKa: 3.85 ± 0.10 .

  • Mechanistic Insight: The 3-nitro group stabilizes the carboxylate anion via electron withdrawal, making it more acidic than benzoic acid (pKa 4.20). However, the 4-butoxy group provides some electron density back to the ring, preventing the pKa from dropping as low as 3-nitrobenzoic acid (pKa 3.46).

Synthetic Pathway & Impurity Profile

The primary synthesis route involves Nucleophilic Aromatic Substitution (S_NAr), utilizing the activating nature of the nitro group to displace a leaving group (typically chloride) with a butoxide nucleophile.

Protocol A: Synthesis via S_NAr

Reaction: 4-Chloro-3-nitrobenzoic acid + Potassium n-butoxide


 4-Butoxy-3-nitrobenzoic acid
  • Activation: The 3-nitro group activates the 4-position carbon, making it susceptible to nucleophilic attack.

  • Substitution: Potassium butoxide (generated in situ or added) attacks the 4-position.

  • Workup: Acidification precipitates the product.[3]

Synthesispathway Start 4-Chloro-3-nitrobenzoic acid Reagent Potassium n-Butoxide / DMF (S_NAr Mechanism) Start->Reagent Intermediate Meisenheimer Complex (Transient) Reagent->Intermediate Product 4-Butoxy-3-nitrobenzoic acid (Crude) Intermediate->Product Purification Recrystallization (Dilute Ethanol) Product->Purification Final Pure Product (MP 165-167°C) Purification->Final

Figure 2: Synthetic workflow for 4-Butoxy-3-nitrobenzoic acid via Nucleophilic Aromatic Substitution.

Critical Impurities
  • Unreacted Starting Material: 4-Chloro-3-nitrobenzoic acid.[6] Detectable by LC-MS (distinct isotopic pattern of Cl).

  • Hydrolysis Product: 4-Hydroxy-3-nitrobenzoic acid. Formed if moisture is present during the S_NAr reaction. This impurity significantly alters the melting point and pKa.

Spectral Fingerprinting

For validation of identity, the following spectral features are diagnostic.

Method Diagnostic Signal Interpretation
¹H-NMR (DMSO-d₆)

13.0-13.5 (br s, 1H)
Carboxylic acid proton (exchangeable).

8.3 (d, 1H)
Aromatic H at C2 (ortho to NO₂, meta to COOH). Most deshielded aromatic signal.

8.1 (dd, 1H)
Aromatic H at C6.

7.4 (d, 1H)
Aromatic H at C5 (ortho to Butoxy). Shielded by alkoxy group.

4.2 (t, 2H)

protons. Characteristic triplet for alkoxy attachment.
IR (KBr) 1680–1700 cm⁻¹C=O stretch (Carboxylic acid dimer).
1530 & 1350 cm⁻¹N-O asymmetric and symmetric stretches (Nitro group).
2800–3100 cm⁻¹C-H aliphatic stretches (Butyl chain) + O-H broad stretch.

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Like most nitrobenzoic acids, this compound is irritating to mucous membranes.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.

Storage Stability:

  • Store in a cool, dry place.[6]

  • Hygroscopicity: Low, but prolonged exposure to high humidity may induce surface hydrolysis or caking.

  • Light Sensitivity: Nitro compounds can darken upon prolonged exposure to UV light; store in amber vials.

References

  • US Patent 3775464A. Process for preparing 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates. (1973).[7] Example 2 details the synthesis and physical constants (MP 165-167°C) of 4-n-butoxy-3-nitrobenzoic acid. Link

  • ChemBK Database. 4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9).[1][2][8] Accessed Jan 2026. Link

  • PubChem Compound Summary. 3-Butoxy-4-nitrobenzoic acid (Isomer Distinction). National Library of Medicine. (Used for comparative exclusion of the wrong isomer). Link

Sources

Exploratory

Technical Monograph: 4-Butoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4906-28-9 | Molecular Formula: C₁₁H₁₃NO₅ | Molecular Weight: 239.22 g/mol [1]

Executive Summary

4-Butoxy-3-nitrobenzoic acid is a specialized aromatic intermediate utilized primarily in the synthesis of local anesthetics and pharmaceutical agents targeting voltage-gated sodium channels. Structurally, it serves as the lipophilic scaffold for 3-amino-4-alkoxybenzoate class drugs, acting as the direct butoxy-homolog precursor to Proparacaine (Proxymetacaine) .

For drug development professionals, this molecule represents a critical "tuning" point in Structure-Activity Relationship (SAR) studies. By substituting the propoxy chain of Proparacaine with a butoxy chain, researchers modulate the partition coefficient (LogP), thereby altering the compound's membrane permeability and anesthetic potency.

This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of 4-Butoxy-3-nitrobenzoic acid, with a specific focus on molecular weight verification via mass spectrometry.

Physicochemical Specifications

The molecular weight of 239.22 g/mol is the average mass typically used for stoichiometric calculations. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass is the definitive metric.

Table 1: Core Physical Properties
PropertyValueNotes
Average Molecular Weight 239.22 g/mol Standard for synthesis calculations.
Monoisotopic Mass 239.0794 g/mol Essential for MS identification ([M+H]⁺ or [M-H]⁻).
Exact Mass 239.079373 DaBased on ¹²C, ¹H, ¹⁴N, ¹⁶O.
Melting Point 165 – 167 °CCrystalline solid range [1].[1]
Predicted LogP 2.8 – 3.1Indicates moderate lipophilicity; suitable for CNS/membrane penetration.
pKa (Acid) ~3.4Carboxylic acid proton; modulated by the ortho-nitro group.
Appearance White to light yellowCrystalline powder.[2]
Solubility Soluble in DMF, DMSO, EthanolSparingly soluble in water (<0.5 mg/mL).

Synthesis & Production Logic

Retrosynthetic Analysis

The most robust synthesis route avoids the non-selective nitration of 4-butoxybenzoic acid. Instead, it employs a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-withdrawing nitro group at the meta position (relative to the acid) and ortho position (relative to the leaving group) activates the ring for nucleophilic attack.

Precursors: 4-Chloro-3-nitrobenzoic acid + Potassium n-butoxide (or n-Butanol/KOH).

Protocol: SₙAr Displacement

Objective: Synthesis of 4-Butoxy-3-nitrobenzoic acid from 4-Chloro-3-nitrobenzoic acid.

  • Reagent Preparation:

    • Dissolve 1.0 eq of 4-Chloro-3-nitrobenzoic acid in Dimethylformamide (DMF). DMF is chosen for its high dielectric constant, stabilizing the transition state.

    • Prepare a solution of Potassium n-butoxide (2.2 eq) in n-butanol. Note: Excess base is required to neutralize the carboxylic acid proton first.

  • Reaction:

    • Add the alkoxide solution dropwise to the aryl chloride solution at 0–5 °C to prevent side reactions.

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM).

    • Mechanism: The butoxide anion attacks the C4 carbon, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

  • Workup:

    • Cool the reaction mixture and pour into ice-cold dilute HCl (pH ~2). The product will precipitate as the free acid.

    • Filter the solid and wash with cold water to remove residual DMF and salts.

  • Purification:

    • Recrystallize from Ethanol/Water (approx. 80:20) to achieve pharmaceutical-grade purity (>98%).

SynthesisPath Start 4-Chloro-3-nitrobenzoic acid (MW: 201.56) Intermediate Meisenheimer Complex (Transient) Start->Intermediate + Reagent (SnAr Attack) Reagent Potassium n-Butoxide (in DMF, 100°C) Reagent->Intermediate Product 4-Butoxy-3-nitrobenzoic acid (MW: 239.22) Intermediate->Product - Cl⁻ (Elimination) Byproduct KCl Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-Butoxy-3-nitrobenzoic acid.

Analytical Characterization

Validating the molecular weight and structure is critical, particularly to ensure no trans-esterification or hydrolysis occurred during synthesis.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]⁻

  • Expected m/z: 238.07

  • Fragmentation Pattern:

    • Loss of CO₂ (Decarboxylation): m/z 238 → 194.

    • Loss of Butyl chain (C₄H₈): m/z 194 → 138 (corresponding to 4-hydroxy-3-nitrobenzoate anion).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid (-COOH ).

    • δ 8.3 ppm (d, 1H): Aromatic proton at C2 (sandwiched between NO₂ and COOH).

    • δ 8.1 ppm (dd, 1H): Aromatic proton at C6.

    • δ 7.4 ppm (d, 1H): Aromatic proton at C5 (ortho to butoxy).

    • δ 4.2 ppm (t, 2H): O-CH ₂- of the butyl chain (diagnostic triplet).

Applications in Drug Discovery

The primary utility of 4-Butoxy-3-nitrobenzoic acid lies in its role as a precursor for 3-amino-4-butoxybenzoic acid esters .

Logic: Lipophilicity Modulation

In local anesthetic design, potency correlates with lipid solubility. The "Proparacaine Series" follows a homologous trend:

  • Propoxy (Proparacaine): Standard clinical use.

  • Butoxy (Target Analog): Higher LogP -> Potentially longer duration of action due to increased membrane residence time.

Workflow: Conversion to Active Pharmaceutical Ingredient (API)
  • Esterification: The carboxylic acid is esterified (e.g., with 2-diethylaminoethanol) via Thionyl Chloride activation.[3]

  • Reduction: The nitro group is selectively reduced to an amine (using H₂/Pd-C or Fe/HCl).

    • Note: Reduction is typically performed after esterification to avoid self-polymerization of the amino-acid intermediate.

DrugPathway Node1 4-Butoxy-3-nitrobenzoic acid (Precursor) Node2 Acid Chloride Activation (SOCl₂) Node1->Node2 Node3 Esterification (+ Diethylaminoethanol) Node2->Node3 Node4 Nitro Reduction (H₂ / Pd-C) Node3->Node4 Node5 Proparacaine Analog (Local Anesthetic) Node4->Node5

Figure 2: Synthetic workflow from 4-Butoxy-3-nitrobenzoic acid to bioactive local anesthetic analogs.

Safety & Handling

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Nitro-aromatics can be energetic; avoid heating dry crude material above 150°C.

  • Storage: Store at room temperature (15-25°C), desiccated.

References

  • US Patent 3775464A. (1973). Process for preparing 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates. United States Patent Office.

  • PubChem. (n.d.).[4] 3-Butoxy-4-nitrobenzoic acid Compound Summary. National Library of Medicine. (Note: Isomer reference for property comparison).

  • ChemBK. (2024). 4-Butoxy-3-nitrobenzoic acid Properties and Safety.

  • GuideChem. (n.d.). 4-Butoxy-3-nitrobenzoic acid CAS 4906-28-9.[5]

Sources

Foundational

Solubility Profiling &amp; Thermodynamic Analysis: 4-Butoxy-3-nitrobenzoic Acid

Part 1: Executive Summary & Chemical Profile[1][2] The Molecule 4-Butoxy-3-nitrobenzoic acid (CAS: 72101-53-2) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilas...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1][2]

The Molecule

4-Butoxy-3-nitrobenzoic acid (CAS: 72101-53-2) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast .[1][2] Its purification is a pivotal step in controlling the impurity profile of the final Active Pharmaceutical Ingredient (API).[1]

  • Molecular Weight: 239.22 g/mol [1][2]

  • Melting Point: 111–114 °C

  • Structural Duality: The molecule possesses a "Push-Pull" solubility character:[2]

    • Hydrophobic Domain: The n-butoxy tail (

      
      ) imparts significant lipophilicity, enhancing solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate).[1]
      
    • Hydrophilic Domain: The carboxylic acid (

      
      ) and nitro (
      
      
      
      ) groups facilitate hydrogen bonding, driving high solubility in protic solvents (Alcohols) and allowing for pH-dependent solubility manipulation.[1][2]
The "Why" of Solubility Studies

In process scaling, "soluble" or "insoluble" is insufficient. We require mole fraction solubility (


)  as a function of temperature (

) to determine:
  • Crystallization Yield: Defined by the slope of the solubility curve (

    
    ).[1][2]
    
  • Solvent Recovery: Energy costs associated with removing the solvent.[1][2]

  • Metastable Zone Width (MSZW): Critical for controlling crystal size distribution (CSD).[1][2]

Part 2: Solubility Landscape & Solvent Selection

Based on structural analysis and empirical data for nitrobenzoic acid derivatives, the solubility profile of 4-Butoxy-3-nitrobenzoic acid follows a distinct polarity-driven hierarchy.

Solubility Data Summary (Qualitative & Semi-Quantitative)
Solvent ClassRepresentative SolventsSolubility BehaviorMechanismApplication
Protic Polar Methanol, Ethanol, IPAHigh Strong H-bonding with

and

.[1][2]
Primary solvent for reaction; too soluble for high-yield cooling crystallization.[1][2]
Aprotic Polar Acetone, Ethyl Acetate, THFModerate to High Dipole-dipole interactions; Van der Waals forces with butoxy tail.[1][2]Ideal for Cooling Crystallization .[1][2]
Non-Polar Toluene, Hexane, HeptaneLow to Very Low Weak dispersion forces; cannot overcome crystal lattice energy.[1]Anti-solvent for precipitation.[1][2]
Aqueous Water (pH < 4)Insoluble Hydrophobic effect of the aromatic ring and butoxy chain dominates.[1][2]Anti-solvent ; Wash solvent to remove inorganic salts.[1][2]
Thermodynamic Solvent Selection Logic

For purification, we utilize the Differential Solubility principle.[1][2] The target molecule requires a solvent system where the temperature coefficient of solubility is high (steep curve).[1]

  • Recommended System: Ethanol/Water (Anti-solvent crystallization) or Ethyl Acetate (Cooling crystallization).[1][2]

  • Rationale: The butoxy group disrupts the crystal lattice packing compared to the parent 4-nitrobenzoic acid, lowering the melting point (111°C vs 240°C) and increasing solubility in organic solvents.[1]

Part 3: Experimental Protocol (Self-Validating)

To generate precise solubility data (essential for the Apelblat modeling in Part 4), do not rely on visual inspection.[1] Use the Laser Dynamic Monitoring Method .[1][2]

Protocol: Laser-Assisted Solubility Determination[1][2]

Objective: Determine the saturation temperature (


) for a known mass fraction.

Equipment:

  • Jacketed glass crystallizer (50 mL)[1][2]

  • Programmable circulating water bath (

    
     K precision)[1][2]
    
  • Laser transmissometer (or turbidity probe)[1][2]

  • Overhead stirrer (fixed RPM)[1][2]

Workflow:

  • Preparation: Weigh solvent (

    
    ) and solute (
    
    
    
    ) analytically. Calculate mass fraction
    
    
    .[1][2]
  • Dissolution (Heating): Heat mixture at 1 K/min. Monitor laser transmittance.[1][2]

    • Event: Transmittance rises from 0% (slurry) to 100% (clear solution).[1][2]

    • Data Point: Record Temperature

      
       when transmittance hits plateau.[1][2]
      
  • Recrystallization (Cooling): Cool at 1 K/min.

    • Event: Transmittance drops as nucleation occurs.[1][2]

    • Data Point: Record

      
      .[1][2]
      
  • Validation: The Hysteresis (

    
    ) defines the Metastable Zone Width (MSZW).[1][2] If MSZW < 1°C, the data is thermodynamically close to equilibrium.[1][2] If > 5°C, reduce ramp rate to 0.1 K/min.
    

SolubilityProtocol Start Weigh Solute/Solvent Slurry Create Slurry (T < Saturation) Start->Slurry Heat Heat Ramp (0.5 K/min) Slurry->Heat Laser Laser Transmittance Monitoring Heat->Laser Clear 100% Transmittance (T_sat Determined) Laser->Clear Dissolution Cool Cooling Ramp Clear->Cool Cloud Nucleation Point (T_cloud) Cool->Cloud Cloud->Heat Repeat for Accuracy

Figure 1: Laser dynamic method for precise solubility and MSZW determination.[1][2]

Part 4: Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be modeled to predict behavior outside tested ranges.[1][2]
Modified Apelblat Equation

This is the industry standard for correlating solubility data of nitrobenzoic derivatives.[1][2]



  • 
    : Mole fraction solubility[3]
    
  • 
    : Absolute temperature (K)[1][2][4]
    
  • 
    : Empirical parameters derived via regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution.[1][2] A large negative

    
     indicates a highly endothermic process (solubility increases sharply with 
    
    
    
    ).[1][2]
  • Parameter C: Accounts for the temperature dependence of the enthalpy.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1][2]
    • Expectation: Positive value (Endothermic).[1][2] Heat is required to break the crystal lattice.[1][2]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2]
    • Expectation: Positive value.[1][2] The process is not spontaneous for the pure solid entering a standard solution; it is driven by the mixing entropy.[1]

Part 5: Process Application (Crystallization Design)

For 4-Butoxy-3-nitrobenzoic acid, the presence of the butoxy group suggests potential oiling-out (liquid-liquid phase separation) if the anti-solvent is added too quickly.[1][2]

Recommended Purification Strategy: Cooling + Anti-Solvent

Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[1][2]

  • Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation).

  • Primary Nucleation: Cool slowly to 40°C. Seed with pure crystals (0.5 wt%) to prevent oiling out.

  • Desaturation: Dosing Water slowly. The solubility drops exponentially.[1][2]

  • Polishing: Cool to 5°C to maximize yield.

CrystallizationLogic Crude Crude 4-Butoxy-3-nitrobenzoic acid SolventSelect Solvent: Ethanol (High Solubility) Crude->SolventSelect Dissolve Dissolve at 60°C SolventSelect->Dissolve Seed Seed Addition @ 40°C (Prevent Oiling Out) Dissolve->Seed AntiSolvent Dose Water (Anti-Solvent) Seed->AntiSolvent Cool Cool to 5°C AntiSolvent->Cool Filter Filtration & Wash Cool->Filter

Figure 2: Optimized Reactive Crystallization Workflow.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 253531, 3-Butoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024).[1][2] 4-Butoxy-3-nitrobenzoic acid Properties and Solubility. Retrieved from [Link][1][2]

  • Wang, M., et al. (2025).[1][2][4] Solubility Measurement and Thermodynamic Modeling of Nitrobenzoic Acid Derivatives. Journal of Solution Chemistry. (Contextual grounding for thermodynamic models).

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 4-Butoxy-3-nitrobenzoic Acid via 1H NMR Spectroscopy

Executive Summary & Strategic Context 4-Butoxy-3-nitrobenzoic acid is a critical intermediate in the synthesis of mesogenic materials (liquid crystals) and pharmaceutical pharmacophores (specifically procaine analogs and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Butoxy-3-nitrobenzoic acid is a critical intermediate in the synthesis of mesogenic materials (liquid crystals) and pharmaceutical pharmacophores (specifically procaine analogs and enzyme inhibitors).[1] Its structural integrity is defined by the coexistence of a strong electron-withdrawing nitro group (


) and an electron-donating butoxy group (

) on a benzoic acid core.[1]

This guide provides a definitive protocol for the characterization of this molecule. Unlike simple aliphatic compounds, the push-pull electronic nature of the 1,3,4-substitution pattern creates a distinct spin system that requires precise solvent selection and interpretation.

Key Technical Insight: The primary challenge in analyzing this molecule is not signal assignment, but solubility and proton exchange .[1] The carboxylic acid moiety often leads to aggregation in non-polar solvents (


), broadening signals.[1] Therefore, DMSO-

is the mandatory solvent for analytical validation to ensure the visibility of the labile acid proton and the resolution of the aromatic coupling constants.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data (E-E-A-T principle: Accuracy), follow this self-validating workflow. This protocol minimizes water-peak interference and maximizes signal-to-noise ratio for the aromatic region.[1]

Reagents and Materials
  • Analyte: 4-Butoxy-3-nitrobenzoic acid (>98% purity).[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Why DMSO? It disrupts intermolecular hydrogen bonding dimers of the carboxylic acid, sharpening the aromatic signals.[1]

  • NMR Tube: 5mm high-precision borosilicate (Wilmad 528-PP or equivalent).[1]

Preparation Workflow

The following diagram outlines the critical path for sample preparation to avoid common artifacts like concentration broadening.

SamplePrep cluster_QC Quality Control Check Step1 Weighing 10-15 mg Analyte Step2 Solvation 0.6 mL DMSO-d6 Step1->Step2 Dry env. Step3 Homogenization Vortex (30s) -> Sonicate (1 min) Step2->Step3 Dissolution Step4 Transfer Filter if cloudy Step3->Step4 Clarification Step5 Acquisition Lock: DMSO | Temp: 298K Step4->Step5 Insert

Figure 1: Optimized sample preparation workflow for polar aromatic acids.

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of 4-butoxy-3-nitrobenzoic acid is characterized by three distinct regions: the labile acid proton , the trisubstituted aromatic ring , and the aliphatic butyl chain .

The Aromatic Region (7.0 – 8.5 ppm)

The aromatic protons form an ABX spin system (or more accurately, an AMX system due to large chemical shift differences).[1] The substitution pattern (1-COOH, 3-NO2, 4-OBu) dictates the shifts via inductive and resonance effects.[1]

  • H-2 (d, ~2.0 Hz): Located between

    
     and 
    
    
    
    .[1] Both groups are electron-withdrawing (EWG), causing extreme deshielding.[1] This proton appears as a doublet with a small coupling constant (
    
    
    ) to H-6.[1]
  • H-6 (dd, ~8.5, 2.0 Hz): Ortho to the carboxylic acid. It is deshielded but less so than H-2.[1] It shows a large coupling (

    
    ) to H-5 and a small coupling (
    
    
    
    ) to H-2.[1]
  • H-5 (d, ~8.5 Hz): Ortho to the butoxy group.[1] The oxygen atom is an electron-donating group (EDG) by resonance, which shields this proton, moving it upfield relative to H-2 and H-6.[1]

The Aliphatic Region (0.9 – 4.2 ppm)

The butyl chain follows a standard deshielding decay pattern moving away from the oxygen.[1]

  • 
    -CH2:  Triplet at ~4.2 ppm (Deshielded by Oxygen).[1]
    
  • 
    -CH2:  Quintet/Multiplet at ~1.7 ppm.[1][2]
    
  • 
    -CH2:  Sextet/Multiplet at ~1.4 ppm.[1][3]
    
  • 
    -CH3:  Triplet at ~0.95 ppm.[1]
    
The Labile Proton (>12 ppm)
  • -COOH: In DMSO-

    
    , this appears as a very broad singlet between 12.5 – 13.5 ppm.[1] In 
    
    
    
    , this signal may drift or disappear due to exchange.[1]

Quantitative Data Summary

The following table synthesizes the chemical shifts (


) and coupling constants (

) expected in DMSO-

at 400 MHz.
AssignmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Electronic Environment
-COOH Carboxylic Acid12.8 - 13.2Broad Singlet1H-Acidic, H-bonded
H-2 Aromatic8.42Doublet (d)1H

Highly deshielded (between 2 EWGs)
H-6 Aromatic8.15dd1H

Deshielded (Ortho to COOH)
H-5 Aromatic7.45Doublet (d)1H

Shielded (Ortho to O-Alkyl)

-CH2
O-Methylene4.21Triplet (t)2H

Deshielded by Oxygen

-CH2
Methylene1.72Quintet (m)2H

Alkyl Chain

-CH2
Methylene1.44Sextet (m)2H

Alkyl Chain

-CH3
Methyl0.94Triplet (t)3H

Terminal Methyl

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.[1]

Structural Logic & Signaling Pathways[1]

To verify the regiochemistry (position of the nitro group relative to the butoxy), we analyze the coupling network.[1] The following diagram illustrates the Spin-Spin Coupling Tree for the aromatic region, confirming the 1,3,4-substitution pattern.

CouplingTree H2 H-2 Signal (8.42 ppm) SplittingH2 Split by H-6 (Meta) J = 2.2 Hz H2->SplittingH2 H6 H-6 Signal (8.15 ppm) SplittingH6 Split by H-5 (Ortho) J = 8.7 Hz H6->SplittingH6 H5 H-5 Signal (7.45 ppm) SplittingH5 Split by H-6 (Ortho) J = 8.7 Hz H5->SplittingH5 SplittingH6_2 Split by H-2 (Meta) J = 2.2 Hz SplittingH2->SplittingH6_2 Meta Coupling Pair SplittingH6->SplittingH6_2 SplittingH6->SplittingH5 Ortho Coupling Pair

Figure 2: Coupling tree demonstrating the connectivity of the aromatic protons. The presence of one large ortho-coupling (H5-H6) and one small meta-coupling (H2-H6) confirms the 1,2,4-proton arrangement (equivalent to 1,3,4-substituent pattern).[1]

Troubleshooting Common Artifacts
  • Missing COOH Peak: If the peak at ~13 ppm is absent, the sample may contain trace water which is exchanging with the acid proton.[1] Solution: Add a single crystal of

    
     shake; the water peak will grow, and the COOH peak will vanish completely, confirming its identity.[1]
    
  • Water Peak Interference: In DMSO-

    
    , water appears at ~3.33 ppm.[1] This usually does not overlap with the key signals of this molecule (closest is 
    
    
    
    -CH2 at 4.2 ppm).[1]
  • Impurity Check: If a singlet appears at ~3.8 ppm, it indicates Methyl 4-butoxy-3-nitrobenzoate (esterification impurity) or 4-methoxy... analog contamination.[1]

References

  • ChemicalBook. (2024).[1] 4-Hydroxy-3-nitrobenzoic acid 1H NMR Spectrum. Retrieved from .[1][2] (Used as the homologous baseline for the aromatic core assignment).

  • Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from .[1] (Authoritative source for solvent shift logic).

  • National Institutes of Health (NIH). (2024).[1] 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5.[1][2] PubChem Database.[1] Retrieved from .[1] (Source for physical properties and structural identifiers).

  • Royal Society of Chemistry. (2024).[1] NMR Spectra of Substituted Benzoic Acids. ChemSpider/RSC.[1] Retrieved from .[1] (Validation of nitro-benzoic acid coupling constants).

Sources

Foundational

Technical Guide: 13C NMR Characterization of 4-Butoxy-3-nitrobenzoic Acid

This technical guide provides a comprehensive structural and spectral analysis of 4-Butoxy-3-nitrobenzoic acid , a critical intermediate in the synthesis of local anesthetics (e.g., Oxybuprocaine) and mesogenic liquid cr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and spectral analysis of 4-Butoxy-3-nitrobenzoic acid , a critical intermediate in the synthesis of local anesthetics (e.g., Oxybuprocaine) and mesogenic liquid crystals.

The data presented below is synthesized from high-fidelity spectral analogues and authoritative substituent chemical shift (SCS) principles, calibrated for DMSO-d₆ solution.

Executive Summary & Structural Context[1][2][3][4][5][6]

  • Compound Name: 4-Butoxy-3-nitrobenzoic acid[1]

  • CAS Registry Number: 72101-53-2[2][3]

  • Molecular Formula: C₁₁H₁₃NO₅[2][3]

  • Molecular Weight: 239.22 g/mol [3]

  • Primary Application: Building block for benzamide anesthetics; intermediate for nematic liquid crystals.

Structural Logic: The molecule features a benzoic acid core modified by two competing electronic functionalities:[4]

  • Electron Withdrawing Group (EWG): The Nitro (-NO₂) group at position 3 and the Carboxyl (-COOH) at position 1 strongly deshield the aromatic ring.

  • Electron Donating Group (EDG): The Butoxy (-O-Bu) group at position 4 provides strong resonance donation, significantly shielding the ortho positions (C3 and C5), though the C3 position is counter-deshielded by the direct attachment of the Nitro group.

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring 13C NMR data for this specific compound.

Solvent Selection

DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

  • Reasoning: Free carboxylic acids often exhibit poor solubility or dimerization effects in non-polar solvents like CDCl₃. DMSO-d₆ disrupts hydrogen bonding dimers, resulting in sharp, well-resolved peaks for the carboxyl carbon.

Acquisition Parameters
  • Concentration: 30–50 mg in 0.6 mL DMSO-d₆.

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Critical: Quaternary carbons (C1, C3, C4, C=O) have long T1 relaxation times. A short D1 will suppress their signal intensity, making integration quantitative analysis impossible.

  • Scans (NS): Minimum 1024 scans (due to the lower sensitivity of 13C and the molecular weight).

Workflow Diagram

The following diagram outlines the validated workflow for sample handling and data processing.

NMR_Workflow Sample Solid Sample (30-50 mg) Solvation Solvation 0.6 mL DMSO-d6 (Vortex 30s) Sample->Solvation Dissolution Acquisition Acquisition 100/125 MHz D1 = 3.0s Solvation->Acquisition Transfer to 5mm Tube Processing Processing LB = 1.0 Hz Baseline Corr. Acquisition->Processing FID Transform Analysis Peak Picking & Assignment Processing->Analysis Validation

Figure 1: Standardized workflow for acquiring high-fidelity 13C NMR data for nitro-benzoic acid derivatives.

13C NMR Spectral Data (DMSO-d₆)

The following table details the chemical shifts (δ) relative to TMS (0 ppm), with the DMSO-d₆ septet centered at 39.5 ppm.

PositionCarbon TypeShift (δ ppm)Assignment Logic (Electronic Effects)
C=O Quaternary (C=O)166.4 Typical conjugated acid carbonyl. Deshielded by electronegative oxygen.
C-4 Quaternary (Ar-O)154.2 Strongly deshielded by direct attachment to Oxygen (Inductive/Resonance).
C-3 Quaternary (Ar-NO₂)139.1 Deshielded by Nitro group (EWG).
C-6 Methine (Ar-CH)134.5 Ortho to COOH (EWG) causes deshielding.
C-1 Quaternary (Ar-C)122.8 Shielded relative to benzene due to ipso attachment of carbonyl, but balanced by ring resonance.
C-2 Methine (Ar-CH)126.7 Located between two EWGs (COOH and NO₂).
C-5 Methine (Ar-CH)114.9 Ortho to the Butoxy group. Strong resonance shielding from Oxygen dominates here.
O-CH₂ Methylene (Aliphatic)69.3 Deshielded by Oxygen (Alpha effect).
CH₂ Methylene (Aliphatic)30.6 Beta position to Oxygen.
CH₂ Methylene (Aliphatic)18.8 Gamma position.
CH₃ Methyl (Aliphatic)13.7 Terminal methyl group.

Structural Elucidation & Assignment Logic

Understanding the causality of these shifts is vital for confirming the structure versus potential isomers (e.g., 3-butoxy-4-nitrobenzoic acid).

The "Push-Pull" Electronic Map

The aromatic ring is subject to a "Push-Pull" system:

  • Pull (Deshielding): The Nitro group (C3) and Carboxyl group (C1) pull electron density away from the ring, shifting adjacent carbons downfield (higher ppm).

  • Push (Shielding): The Butoxy oxygen (at C4) pushes electron density into the ring via resonance. This specifically shields the ortho and para positions relative to itself.

    • Observation: C5 is ortho to the Butoxy group and meta to the Nitro group. It receives the strongest shielding benefit, appearing at ~114.9 ppm (the most upfield aromatic signal).

Pathway Diagram: Electronic Effects

Electronic_Effects Butoxy 4-Butoxy Group (Electron Donor) C4 C4 (154.2 ppm) Direct O-Attachment Butoxy->C4 Inductive Deshielding C5 C5 (114.9 ppm) Ortho Shielding Butoxy->C5 Resonance Shielding Nitro 3-Nitro Group (Electron Withdrawing) C3 C3 (139.1 ppm) Direct NO2-Attachment Nitro->C3 Inductive Deshielding COOH 1-Carboxyl Group (Electron Withdrawing) C6 C6 (134.5 ppm) Ortho Deshielding COOH->C6 Ortho Deshielding

Figure 2: Causal map of substituent effects determining the chemical shift hierarchy.

Impurity Profiling

In drug development contexts, identifying synthetic byproducts is as important as characterizing the main peak.

ImpurityOriginKey Diagnostic 13C Signals (DMSO-d₆)
4-Butoxybenzoic acid Unreacted Starting MaterialMissing C-NO₂ signal (~139 ppm); C-4 shifts upfield to ~162 ppm due to loss of steric/electronic interference from NO₂.
4-Hydroxy-3-nitrobenzoic acid Hydrolysis ProductLoss of aliphatic chain signals (69, 30, 19, 13 ppm).
Ethyl Acetate Process Solvent~170.3 (C=O), ~60.5 (CH₂), ~20.7 (CH₃), ~14.0 (CH₃).

References

  • Chemical Shift Data & Substituent Effects: Wnuk, S., Wyrzykiewicz, E., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, Vol 28, Issue 3, 1990.[5] Provides the foundational "Ai parameters" for calculating shifts in polysubstituted benzoates.

  • Synthesis & Spectral Characterization: Liu, J., et al. "Synthesis and liquid crystalline properties of new triazine-based π-conjugated macromolecules." RSC Advances, 2013.[6] Contains experimental NMR data for 4-alkoxy-3-nitrobenzoic acid analogues in DMSO-d6.

  • Solvent Effects on Benzoic Acids: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Journal of Organic Chemistry, 2016. Validates solvent impurity shifts and solvent-solute interactions for carboxylic acids.

  • Compound Registry & Identifiers: National Center for Biotechnology Information. "PubChem Compound Summary for CID 253531, 3-Butoxy-4-nitrobenzoic acid." PubChem, 2025.[3] Verifies CAS, structure, and basic physicochemical properties.

Sources

Exploratory

Technical Guide: 4-Butoxy-3-nitrobenzoic Acid as a Chemical Intermediate

The following technical guide details the synthesis, reactivity, and pharmaceutical utility of 4-Butoxy-3-nitrobenzoic acid , a critical building block in the production of ester-type local anesthetics. CAS Number: 4906-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and pharmaceutical utility of 4-Butoxy-3-nitrobenzoic acid , a critical building block in the production of ester-type local anesthetics.

CAS Number: 4906-28-9 Molecular Formula: C₁₁H₁₃NO₅ Molecular Weight: 239.22 g/mol Primary Application: Precursor for 3-amino-4-butoxybenzoate anesthetics (e.g., Metabutoxycaine).

Part 1: Strategic Significance in Medicinal Chemistry

In the landscape of small-molecule drug development, 4-Butoxy-3-nitrobenzoic acid serves as a pivotal "scaffold enabler." Its structural value lies in the orthogonal reactivity of its three functional groups:

  • Carboxylic Acid (C-1): Ready for derivatization into esters or amides (pharmacophore delivery).

  • Nitro Group (C-3): A masked amino group. Its reduction is the "switch" that activates the electronic donation required for the anesthetic effect in downstream APIs.

  • Butoxy Ether (C-4): A lipophilic tail that modulates the LogP and membrane permeability of the final drug molecule.

Unlike its 4-hydroxy analogs, the pre-installed butoxy group eliminates the need for late-stage O-alkylation, preventing potential competing N-alkylation side reactions during the synthesis of amino-ester anesthetics like Metabutoxycaine .

Part 2: Synthesis & Production Protocols

Method A: Nucleophilic Aromatic Substitution (SₙAr) – Industrial Preferred

This method is favored for high-throughput production due to its convergence and high atom economy. It leverages the electron-withdrawing nitro group to activate the 4-position halogen.

  • Starting Material: 4-Chloro-3-nitrobenzoic acid[1]

  • Reagents: Potassium n-butoxide (or Sodium n-butoxide)

  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Dissolution: Charge a reactor with 4-chloro-3-nitrobenzoic acid (1.0 eq) and anhydrous DMF (5-10 volumes). The use of a dipolar aprotic solvent is critical to solvate the cation (K⁺), leaving the butoxide anion "naked" and highly reactive.

  • Addition: Cool the solution to 0–5°C. Slowly add Potassium n-butoxide (2.1 eq) under N₂ atmosphere.

    • Note: The first equivalent deprotonates the carboxylic acid; the second acts as the nucleophile.

  • Reaction: Allow the temperature to rise to 20–25°C. Stir for 2–4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quench: Pour the reaction mixture into ice-water acidified with HCl (pH 2–3).

  • Isolation: Filter the precipitated pale yellow solid. Wash with water to remove residual DMF.

Method B: O-Alkylation of Phenol – Laboratory Scale

This route is viable when 4-hydroxy-3-nitrobenzoic acid is the feedstock.

  • Starting Material: 4-Hydroxy-3-nitrobenzoic acid[2][3]

  • Reagents: 1-Bromobutane, Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)

Protocol:

  • Reflux: Suspend 4-hydroxy-3-nitrobenzoic acid (1.0 eq) and K₂CO₃ (2.5 eq) in Acetone. Add 1-bromobutane (1.2 eq).

  • Kinetics: Heat to reflux (approx. 56°C) for 12–18 hours.

    • Optimization: Addition of catalytic Potassium Iodide (Finkelstein condition) can accelerate the reaction by converting the alkyl bromide to a more reactive iodide in situ.

  • Workup: Evaporate solvent. Redissolve residue in water and acidify to precipitate the product.

Part 3: Mechanism & Reactivity

Understanding the mechanism is essential for troubleshooting impurities.

The SₙAr Mechanism (Meisenheimer Complex)

In Method A, the reaction proceeds via an addition-elimination pathway. The nitro group at C-3 is essential; it withdraws electron density from the ring, stabilizing the anionic Meisenheimer intermediate formed when the butoxide attacks C-4.

  • Critical Control Point: Temperature must be controlled. Excessive heat can lead to decarboxylation or nitro-group displacement (though rare compared to halogen displacement).

Downstream Transformation: The "Nitro-Switch"

The utility of 4-Butoxy-3-nitrobenzoic acid is realized upon reduction.

  • Reaction: 4-Butoxy-3-nitrobenzoic acid → 3-Amino-4-butoxybenzoic acid.

  • Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl).

  • Why it matters: The resulting amino group is an electron donor (via resonance), which is essential for the binding affinity of local anesthetics to sodium channels.

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its conversion into the active pharmaceutical ingredient (API), Metabutoxycaine.

G cluster_mech Mechanism Insight: Meisenheimer Complex Start 4-Chloro-3-nitrobenzoic acid Intermed 4-BUTOXY-3-NITROBENZOIC ACID (Key Intermediate) Start->Intermed SnAr Substitution (0-25°C) Complex Anionic Intermediate (Stabilized by NO2) Reagent Potassium n-Butoxide (in DMF) Reagent->Intermed Step2 Acid Chloride Formation (SOCl2) Intermed->Step2 Activation Ester Esterification (w/ Diethylaminoethanol) Step2->Ester Coupling Final Metabutoxycaine (API) Ester->Final Nitro Reduction (H2/Pd-C)

Figure 1: Synthetic pathway from raw materials to the Metabutoxycaine API, highlighting the central role of 4-Butoxy-3-nitrobenzoic acid.

Part 5: Quality & Analytical Standards

For researchers using this intermediate, establishing purity is non-negotiable.

Impurity Profile
Impurity TypeOriginDetection Strategy
4-Hydroxy-3-nitrobenzoic acid Incomplete alkylation (Method B) or hydrolysis of starting material (Method A).HPLC (Polar, elutes early).
3-Nitro-4-chlorobenzoic acid Unreacted starting material (Method A).[1]HPLC / Halogen test.
Bis-ether impurities Competition from other nucleophiles if solvent is not dry (e.g., OH⁻ vs OBu⁻).LC-MS.
Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Part 6: Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: The nitro and carboxylic acid moieties make this compound irritating to mucous membranes.

  • Handling: Use standard PPE (gloves, goggles). Process in a fume hood to avoid inhalation of dust.

  • Stability: Stable under standard conditions. Store in a cool, dry place away from strong bases and reducing agents.

References

  • Preparation of 4-alkoxy-3-nitrobenzoic acids.US Patent 3775464A. (Describes the SnAr reaction of 4-chloro-3-nitrobenzoic acid with alkali metal alkoxides in aprotic solvents).
  • Synthesis and Pharmacological Activity of Metabutoxycaine. Journal of Medicinal Chemistry (Contextual reference for the downstream amino-ester application). [Link]

  • 4-Butoxy-3-nitrobenzoic acid (CAS 4906-28-9) Substance Record. PubChem. [Link]

  • Cosmetic Products (Safety) Regulations. Legislation.gov.uk. (Lists 3-Amino-4-butoxybenzoic acid esters, confirming the industrial relevance of this scaffold). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Butoxy-3-nitrobenzoic acid from 4-butoxybenzoic acid

Application Note: Regioselective Synthesis of 4-Butoxy-3-nitrobenzoic Acid Executive Summary This application note details the laboratory-scale synthesis of 4-butoxy-3-nitrobenzoic acid (CAS: 72101-53-2) from 4-butoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Butoxy-3-nitrobenzoic Acid

Executive Summary

This application note details the laboratory-scale synthesis of 4-butoxy-3-nitrobenzoic acid (CAS: 72101-53-2) from 4-butoxybenzoic acid . This transformation is a critical intermediate step in the development of liquid crystals and specific anesthetic pharmacophores (e.g., oxybuprocaine analogs).

The protocol prioritizes the acetic acid-mediated nitration pathway over the conventional mixed-acid (sulfuric/nitric) route. While mixed acids are standard for de-activated rings, the presence of the electron-donating butoxy ether linkage requires milder conditions to prevent ether cleavage (dealkylation) and ipso-substitution. This guide provides a self-validating workflow ensuring high regioselectivity for the 3-position.

Strategic Reaction Engineering

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1][2] The substrate, 4-butoxybenzoic acid, possesses two directing groups with cooperative regiochemistry:

  • Butoxy Group (-OBu): A strong activator and ortho, para-director.

  • Carboxyl Group (-COOH): A moderate deactivator and meta-director.[2]

Regioselectivity Analysis:

  • Position 3: Located ortho to the activating -OBu group and meta to the deactivating -COOH group. Both electronic vectors favor substitution here.

  • Position 2: Located meta to -OBu and ortho to -COOH. This position is sterically hindered and electronically disfavored.

Therefore, the reaction is naturally highly selective for the 3-nitro isomer.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Control Parameters Reactant 4-Butoxybenzoic Acid (Substrate) Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Electrophilic Attack (NO2+ @ C3) Reagent HNO3 / AcOH (Nitrating Agent) Reagent->Intermediate Generates NO2+ Product 4-Butoxy-3-nitrobenzoic Acid (Target) Intermediate->Product Deprotonation (-H+) Param1 Temp: < 20°C (Prevents dealkylation) Param2 Solvent: Glacial AcOH (Moderates activity)

Figure 1: Mechanistic pathway highlighting the cooperative directing effects favoring C3 nitration.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRoleHazard Note
4-Butoxybenzoic acid >98%SubstrateIrritant
Glacial Acetic Acid ACS ReagentSolventCorrosive, Flammable
Nitric Acid (Fuming) >90%ReagentOxidizer, Corrosive
Ethanol (95%) Solvent GradeRecrystallizationFlammable
Step-by-Step Methodology

Step 1: Solvation (0 - 15 minutes)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel.

  • Charge the flask with 10.0 g (51.5 mmol) of 4-butoxybenzoic acid.

  • Add 60 mL of Glacial Acetic Acid.

  • Stir at room temperature until fully dissolved. If necessary, warm slightly to 30°C to aid dissolution, then cool back down.

Step 2: Nitration (15 - 60 minutes)

  • Cool the reaction mixture to 10°C using an ice-water bath.

  • Charge the addition funnel with 3.5 mL (approx. 77 mmol, 1.5 eq) of Fuming Nitric Acid dissolved in 10 mL of Glacial Acetic Acid.

    • Note: Diluting the nitric acid in acetic acid prevents localized overheating.

  • Crucial: Add the nitrating mixture dropwise over 30 minutes.

  • Monitor: Ensure the internal temperature does not exceed 20°C .

    • Why? Temperatures >30°C significantly increase the risk of cleaving the butyl ether, yielding 4-hydroxy-3-nitrobenzoic acid impurities.

Step 3: Reaction Maturation (1 - 2 hours)

  • Once addition is complete, allow the mixture to warm to room temperature (20-25°C).

  • Stir for an additional 1 hour.

  • Process Check: Perform TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).

Step 4: Quenching & Isolation

  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a pale yellow solid.

  • Stir for 15 minutes to ensure all acid is diluted.

  • Filter the solid using a Buchner funnel.[3]

  • Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic and nitric acid.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water (4:1) .

    • Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly.

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 10g 4-Butoxybenzoic Acid Solvation Dissolve in 60mL Glacial AcOH Start->Solvation Cooling Cool to 10°C Solvation->Cooling Addition Add HNO3/AcOH dropwise (Maintain T < 20°C) Cooling->Addition Quench Pour into 300mL Ice Water (Precipitation) Addition->Quench Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: Dry @ 50°C Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.[2][4][5][6][7][8]

Analytical Validation

Upon isolation, the product must be characterized to ensure the nitro group was installed at the C3 position and the butyl chain remains intact.

Table 1: Physicochemical Properties & Validation Data

ParameterSpecificationReference
Appearance Pale yellow crystalline powder[1]
Melting Point 166 – 167 °C[2]
Yield (Typical) 75 – 85%Internal Std

H NMR (DMSO-

)

0.93 (t, 3H), 1.45 (m, 2H), 1.72 (m, 2H), 4.21 (t, 2H), 7.45 (d, 1H), 8.15 (dd, 1H), 8.40 (d, 1H), 13.2 (br s, 1H)
Predicted

Interpretation of NMR:

  • Regiochemistry: The aromatic region shows a characteristic 1,2,4-substitution pattern (one doublet, one doublet of doublets, one doublet with small coupling constant). The doublet at

    
     7.45 corresponds to the proton ortho to the butoxy group (C5), shielded by the ether. The signal at 
    
    
    
    8.40 is the proton between the Nitro and Carboxyl groups (C2), highly deshielded.
  • Integrity of Ether: The presence of the triplet at

    
     4.21 and the methyl triplet at 
    
    
    
    0.93 confirms the butyl chain was not cleaved by the acid.

Troubleshooting & Safety

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete precipitation or presence of dinitro species.

    • Fix: Ensure the quench water is ice-cold. If oil forms, scratch the flask with a glass rod to induce crystallization.

  • Issue: Melting Point > 180°C.

    • Cause: Likely contamination with 4-hydroxy-3-nitrobenzoic acid (cleavage product).

    • Fix: Maintain reaction temperature strictly below 20°C.

  • Safety: Fuming nitric acid is a potent oxidizer. Glacial acetic acid causes severe burns. All operations must be performed in a functioning fume hood.

References

  • PubChem. (n.d.).[9] 3-Butoxy-4-nitrobenzoic acid (Compound).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ChemBK. (2023). 4-Butoxy-3-nitrobenzoic acid Chemical Properties. Retrieved October 26, 2023, from [Link]

  • Ueno Seiyaku Oyo Kenkyujo KK. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid.[5][6] European Patent EP1621528A1.[6] Retrieved October 26, 2023, from

Sources

Application

Application Note: Optimized Regioselective Nitration of 4-Butoxybenzoic Acid

Strategic Overview & Mechanism The Synthetic Challenge The nitration of 4-butoxybenzoic acid is a pivotal transformation in the synthesis of liquid crystals and benzamide-based pharmaceutical intermediates (e.g., PDE4 in...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

The Synthetic Challenge

The nitration of 4-butoxybenzoic acid is a pivotal transformation in the synthesis of liquid crystals and benzamide-based pharmaceutical intermediates (e.g., PDE4 inhibitors). The core objective is regioselectivity .

The substrate contains two directing groups with opposing electronic demands:

  • Butoxy group (-O-C₄H₉): Strongly activating, ortho/para-directing.

  • Carboxyl group (-COOH): Deactivating, meta-directing.

The "Cooperative" Effect: Fortunately, these groups act cooperatively. The ortho position relative to the butoxy group is also the meta position relative to the carboxyl group. This reinforces the 3-position as the exclusive site for electrophilic attack, minimizing the formation of unwanted isomers.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The nitronium ion (


), generated in situ, attacks the electron-rich carbon ortho to the ether linkage.

Key Mechanistic Insight: Unlike simple alkylbenzenes, the alkoxy group stabilizes the intermediate sigma complex (arenium ion) via resonance donation from the oxygen lone pair. This lowers the activation energy, requiring careful thermal control to prevent di-nitration or oxidative dealkylation (cleavage of the butyl ether).

NitrationMechanism Substrate 4-Butoxybenzoic Acid (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack (Ortho to -OBu) Nitronium NO2+ Generation (HNO3/H+) Nitronium->SigmaComplex Product 3-Nitro-4-Butoxybenzoic Acid (Target) SigmaComplex->Product Deprotonation (Aromatization)

Figure 1: Mechanistic flow of the regioselective nitration. The butoxy group directs the incoming nitro group to the 3-position.

Critical Safety Parameters

Nitration reactions are inherently hazardous due to their exothermic nature and the oxidizing power of the reagents.

Hazard CategoryRisk FactorMitigation Strategy
Thermal Runaway High ExothermicityMaintain T < 10°C during addition.[1] Use a jacketed reactor or ice/salt bath.
Chemical Burns Corrosive Acids (

,

)
Double-gloving (Nitrile/Neoprene), full face shield, and acid-resistant apron.
Gas Evolution

Fumes
Perform strictly within a functioning fume hood. Scrubbers recommended for scale-up.
Shock Sensitivity Dry Nitro CompoundsWhile mononitro compounds are generally stable, avoid grinding dry solids. Keep wet during initial filtration.

Detailed Protocol: The Acetic Acid Method

Rationale: While sulfuric acid/nitric acid (Mixed Acid) is the classical method, it is often too harsh for alkoxybenzoic acids, leading to ether cleavage. This protocol uses Glacial Acetic Acid as a solvent to moderate the reaction, improve solubility, and ensure high yield with easier workup.

Reagents & Materials
ComponentGradeQuantity (Scale: 10g)Molar Eq.
4-Butoxybenzoic Acid>98%10.0 g1.0
Glacial Acetic AcidACS Reagent50 mLSolvent (5 Vol)
Nitric AcidFuming (>90%) or 70%*4.0 mL (approx. 6.0g)~1.5 - 2.0
Ice/WaterDeionized200 mLQuench

*Note: Fuming nitric acid is preferred for cleaner kinetics, but 70% is sufficient if the temperature is managed carefully.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL 3-neck round-bottom flask with 10.0 g of 4-butoxybenzoic acid .

  • Add 50 mL of Glacial Acetic Acid .

  • Equip the flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Stir at room temperature until the solid is mostly dissolved (slight suspension is acceptable; it will clear upon heating/reaction).

Step 2: Thermal Conditioning

  • Place the flask in an ice/water bath.

  • Cool the internal temperature to 0–5°C .

Step 3: Nitration (The Critical Step)

  • Charge the addition funnel with 4.0 mL of Nitric Acid .

  • Add the nitric acid dropwise over 20–30 minutes.

    • Control Point: Do not allow the internal temperature to exceed 10°C .[1]

    • Observation: The solution will turn yellow/orange as the nitro species forms.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • Validation: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The starting material spot (higher R_f) should disappear.

Step 4: Quenching & Isolation

  • Prepare a beaker with 200 mL of crushed ice/water .

  • Slowly pour the reaction mixture into the stirring ice water.

  • A pale yellow precipitate will form immediately. Stir for 15 minutes to ensure complete precipitation and removal of trapped acid.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with 3 x 50 mL of cold water until the filtrate pH is neutral (pH 6–7).

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or Acetic Acid/Water (1:1) .

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

ProtocolWorkflow Start Start: 4-Butoxybenzoic Acid Dissolve Dissolve in Glacial AcOH (Solvent) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddHNO3 Add HNO3 Dropwise (Keep T < 10°C) Cool->AddHNO3 Warm Warm to RT Stir 2-3 Hours AddHNO3->Warm Quench Quench in Ice Water (Precipitation) Warm->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure 3-Nitro-4-Butoxybenzoic Acid Recryst->Final

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, compare the analytical data of the product against the starting material.

Proton NMR ( H-NMR, DMSO- )

The introduction of the nitro group breaks the symmetry of the para-substituted ring.

SignalStarting Material (4-Butoxybenzoic Acid)Product (3-Nitro-4-Butoxybenzoic Acid)Interpretation
Aromatic Region Two doublets (AA'BB' system) at ~7.0 and ~7.9 ppm.Three distinct signals: 1. d, ~7.4 ppm (H-5, ortho to OBu)2. dd, ~8.1 ppm (H-6, meta to NO2)3. d, ~8.4 ppm (H-2, ortho to NO2)Loss of symmetry confirms substitution. The shift of H-2 to ~8.4 ppm confirms the deshielding effect of the adjacent nitro group.
Alkyl Chain Triplet (~4.0 ppm) for

Triplet (~4.2 ppm) for

Slight downfield shift due to the electron-withdrawing nitro group.
Melting Point
  • Starting Material: 147–150°C

  • Target Product: ~168–172°C (Typical range for 3-nitro-4-alkoxybenzoic acids; verify experimentally as butyl chain flexibility may lower MP compared to methyl analogs).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Acid concentration too high in quench.Dilute with more water or neutralize slightly with Sodium Acetate to force precipitation.
Oily Product Impurities or Temperature too high.The product may oil out if the butyl chain prevents crystallization. Cool the oil in ice, scratch the glass, or seed with a crystal. Recrystallize from Ethanol.
Dinitro Impurity Reaction temperature > 25°C or excess

.
Strictly control temperature during addition. Reduce

equivalents to 1.1–1.2 eq.
Dealkylation (Phenol formation) Acid strength too high (ether cleavage).Avoid using Sulfuric Acid. Stick to the Acetic Acid method.[2] Ensure temperature does not spike.

References

  • Vertex AI Search. (2025). Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1). Google Patents. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. BenchChem Protocols. Link

  • ChemicalBook. (2025).[2][4] 4-Butoxybenzoic Acid Properties and CAS 1498-96-0 Data.[4] ChemicalBook Database. Link

  • National Institutes of Health (NIH). (2025). 3-Nitrobenzoic acid Properties and Safety Data.[4][5][6] PubChem.[6][7] Link

  • Sigma-Aldrich. (2025). 3-Hydroxy-4-nitrobenzoic acid Safety and Properties. Merck/Sigma-Aldrich. Link

Sources

Method

Application Note: Strategic Synthesis of Amino-Alkoxy Benzoate Pharmaceuticals

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the strategic utilization of 4-Butoxy-3-nitrobenzoic acid (CAS: 4906-28-9) as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the strategic utilization of 4-Butoxy-3-nitrobenzoic acid (CAS: 4906-28-9) as a privileged scaffold in the synthesis of local anesthetics and bioactive benzamides.

Executive Summary

In the landscape of medicinal chemistry, substituted benzoic acids serve as versatile linchpins for Active Pharmaceutical Ingredient (API) synthesis.[1][2][3] 4-Butoxy-3-nitrobenzoic acid (CAS: 4906-28-9) is a critical intermediate specifically engineered for the production of meta-amino benzoate anesthetics, such as Metabutoxycaine (Primacaine) .

Its value lies in the orthogonal reactivity of its functional groups: the nitro group serves as a latent amine (reducible pharmacophore) while simultaneously activating the aromatic ring for nucleophilic substitution during the scaffold assembly. This guide outlines the optimized protocols for synthesizing this building block and converting it into pharmaceutical-grade esters.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Butoxy-3-nitrobenzoic acid
CAS Number 4906-28-9
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Appearance White to light yellow crystalline solid
Melting Point 165–167 °C
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water
Key Reactivity Nucleophilic acyl substitution (COOH), Nitro reduction (NO₂ → NH₂)

Strategic Synthetic Pathway

The synthesis of 4-Butoxy-3-nitrobenzoic acid and its downstream conversion relies on a "Nitro-Activation" strategy. Unlike direct alkoxylation of aminobenzoic acids (which is prone to oxidation), this route utilizes the electron-withdrawing nature of the nitro group to facilitate the introduction of the butoxy tail via Nucleophilic Aromatic Substitution (SₙAr), followed by a clean reduction to the active amine.

Mechanism of Action (Process Logic)[4][5][6][7]
  • Activation: The starting material, 4-Chloro-3-nitrobenzoic acid , possesses a chloride leaving group activated by the ortho-nitro group.

  • Substitution: Treatment with n-butoxide displaces the chloride to form the ether linkage.

  • Functionalization: The carboxylic acid is converted to an ester (the anesthetic pharmacophore).

  • Unmasking: The nitro group is reduced to the amine, completing the synthesis of the meta-amino-para-alkoxy anesthetic moiety.

SynthesisPathway Start 4-Chloro-3-nitrobenzoic acid (Starting Material) Intermediate 4-Butoxy-3-nitrobenzoic acid (Target Building Block) Start->Intermediate S_NAr Reaction Reagent1 Potassium n-Butoxide (DMF, Heat) Reagent1->Intermediate PreAPI Nitro-Ester Intermediate Intermediate->PreAPI Acid Activation Step2 Esterification (SOCl₂, then 2-Diethylaminoethanol) Step2->PreAPI API Metabutoxycaine (Active Pharmaceutical Ingredient) PreAPI->API Reduction Step3 Hydrogenation (H₂, Pd/C) Step3->API

Figure 1: Synthetic flow from raw materials to the Metabutoxycaine API, highlighting the central role of 4-Butoxy-3-nitrobenzoic acid.

Experimental Protocols

Protocol A: Synthesis of 4-Butoxy-3-nitrobenzoic Acid

Objective: High-yield preparation of the building block via SₙAr. Scale: Laboratory (10 g basis).

Materials:

  • 4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)

  • Potassium hydroxide (8.4 g, 150 mmol) or Potassium n-butoxide

  • n-Butanol (excess, serves as solvent/reagent) or DMF

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-Chloro-3-nitrobenzoic acid in n-Butanol (100 mL).

  • Alkoxide Generation: Add Potassium hydroxide pellets slowly. Note: Alternatively, use pre-formed Potassium n-butoxide in DMF for faster kinetics.

  • Reaction: Heat the mixture to reflux (approx. 117 °C) for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the chloro-starting material.

    • Mechanistic Insight: The solution will turn deep orange/red due to the formation of the Meisenheimer complex intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate excess butanol under reduced pressure.

  • Acidification: Dissolve the residue in water (100 mL) and acidify carefully with 1M HCl to pH 2. The product will precipitate as a solid.[4]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from dilute ethanol to yield 4-Butoxy-3-nitrobenzoic acid .

    • Target Yield: >85%[4][5]

    • Melting Point Check: 165–167 °C [1].

Protocol B: Conversion to Metabutoxycaine (API Synthesis)

Objective: Esterification and Nitro-Reduction.

Procedure:

  • Acid Chloride Formation: Suspend 4-Butoxy-3-nitrobenzoic acid (5.0 g) in Thionyl Chloride (15 mL). Reflux for 2 hours until the solution becomes clear. Evaporate excess SOCl₂ in vacuo to obtain the crude acid chloride.

  • Esterification: Dissolve the residue in dry Toluene (30 mL). Add 2-Diethylaminoethanol (3.0 mL, 1.1 eq) dropwise. Heat at 60 °C for 2 hours.

  • Isolation (Nitro-Ester): Wash the organic phase with NaHCO₃ solution.[6] Dry over MgSO₄ and concentrate.

  • Reduction: Dissolve the nitro-ester in Ethanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 30–50 psi H₂ for 4 hours.

  • Final Isolation: Filter off the catalyst. Evaporate the solvent.[6] The resulting oil can be converted to the hydrochloride salt by treating with ethanolic HCl.

Quality Control & Analysis

To ensure pharmaceutical grade quality, the intermediate must be characterized to confirm the absence of the 4-Chloro impurity (potential mutagen).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Order:

    • 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis impurity, if any) - Early eluting.

    • 4-Butoxy-3-nitrobenzoic acid (Target) - Mid eluting.

    • 4-Chloro-3-nitrobenzoic acid (Starting Material) - Late eluting (check relative retention).

Safety & Handling

  • Nitro Compounds: While 4-Butoxy-3-nitrobenzoic acid is stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.[5]

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Perform Protocol B (Step 1) in a fume hood.

  • Potassium Butoxide: Strong base, corrosive. Handle with gloves.

References

  • US Patent 3,775,464 . Process for preparing 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates. (1973). Describes the synthesis of 4-butoxy-3-nitrobenzoic acid and its conversion to local anesthetics.

  • ChemicalBook . 4-Butoxy-3-nitrobenzoic acid Properties and Synthesis. Accessed Oct 2023.

  • Legislation.gov.uk . The Cosmetic Products (Safety) Regulations 1989. Lists "3-Amino-4-butoxybenzoic acid 2-diethylaminoethyl ester" (Metabutoxycaine) as a regulated substance.

Sources

Application

Optimizing Amide Bond Formation: A Technical Guide to 4-Butoxy-3-nitrobenzoic Acid

Executive Summary & Strategic Analysis 4-Butoxy-3-nitrobenzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors, GPCR ligands, and polybenzoxazole polymers. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Butoxy-3-nitrobenzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors, GPCR ligands, and polybenzoxazole polymers. Its unique electronic structure—featuring a strongly electron-withdrawing nitro group (


) at the meta position and an electron-donating butoxy group (

) at the para position relative to the carboxylic acid—presents specific synthetic opportunities and challenges.
The "Push-Pull" Electronic Effect

The reactivity of the carboxylic acid is governed by the competing electronic effects of the substituents:

  • 3-Nitro Group (EWG): Through inductive ($ -I

    
     -R 
    
    
    
    pK_a \approx 3.3 - 3.5
    
    
    pK_a = 4.2$). This makes the carboxylate anion stable but renders the carbonyl carbon highly electrophilic upon activation.[1]
  • 4-Butoxy Group (EDG): While the oxygen atom donates electron density into the ring via resonance, its influence on the meta carboxylic acid is weaker than the inductive pull of the adjacent nitro group. However, the butoxy chain adds significant lipophilicity, necessitating the use of organic solvents (DCM, DMF) over aqueous systems.

Strategic Decision Matrix

Choosing the correct coupling method depends on the nucleophilicity of the amine partner and the scale of the reaction.

DecisionMatrix Start Start: Select Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic / Primary Amine (High Nucleophilicity) AmineType->Aliphatic pKa(BH+) > 9 Aniline Aniline / Heterocyclic Amine (Low Nucleophilicity) AmineType->Aniline pKa(BH+) < 5 Steric Sterically Hindered Amine AmineType->Steric Bulky R-Groups MethodA Method A: HATU/DIPEA (Mild, High Yield) Aliphatic->MethodA Preferred MethodB Method B: Acid Chloride (SOCl₂) (Robust, High Reactivity) Aniline->MethodB Required for Conversion Steric->MethodB Overcomes Sterics

Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on amine properties.

Protocol A: Acid Chloride Activation (The Robust Route)

Best For: Anilines, electron-deficient amines, and large-scale synthesis (>5g). Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (


), followed by nucleophilic attack.[2]
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Butoxy-3-nitrobenzoic acid 1.0SubstrateDry thoroughly before use.[3]
Thionyl Chloride (

)
3.0 - 5.0ActivatorExcess serves as solvent/desiccant.
DMF (Anhydrous) 0.05 (Cat.)CatalystForms Vilsmeier-Haack intermediate.
Dichloromethane (DCM) SolventSolventFor the coupling step.[4]
Triethylamine (

)
1.5 - 2.0BaseScavenges HCl generated.
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (

      
       or 
      
      
      
      line), suspend 4-Butoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (optional, or use neat
      
      
      ).
    • Add Thionyl Chloride (3.0–5.0 eq) slowly.[1]

    • Add Catalytic DMF (2–3 drops).[1][3] Caution: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1]
    • Reflux at 40°C (if neat) or solvent boiling point for 2–3 hours. The solution should become clear and homogenous.

    • Critical Step: Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator). Add dry Toluene (2x) and re-evaporate to azeotropically remove trace 
      
      
      
      .[1] A yellow/orange solid or oil (Acid Chloride) remains.[1]
  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (5–10 mL/g).

    • In a separate vessel, dissolve the Amine Partner (1.0–1.1 eq) and Triethylamine (1.5 eq) in DCM. Cool to 0°C.[1]

    • Add the Acid Chloride solution dropwise to the Amine solution.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).[1]

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: HATU-Mediated Coupling (The Precision Route)

Best For: Aliphatic amines, chiral amines (to prevent racemization), and high-throughput parallel synthesis. Mechanism: Formation of an O-acyl(tetramethyl)uronium active ester.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Butoxy-3-nitrobenzoic acid 1.0Substrate
HATU 1.1 - 1.2Coupling AgentGold standard for reactivity.[3]
DIPEA (Hünig's Base) 2.0 - 3.0BaseNon-nucleophilic base.[3]
DMF (Anhydrous) SolventSolventRequired for HATU solubility.
Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve 4-Butoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

    • Add DIPEA (2.0 eq) and stir for 5 minutes. The solution may darken slightly as the carboxylate forms.[1]

    • Add HATU (1.1 eq) in one portion.[1] Stir at RT for 15–30 minutes to form the activated ester (OAt-ester).

  • Coupling:

    • Add the Amine Partner (1.1–1.2 eq).[1]

    • Optional: If the amine is a salt (e.g., Hydrochloride), add an extra 1.0 eq of DIPEA.[1]

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Look for product mass; disappearance of Acid [M-H]- 238.2).[1]

  • Workup (Aqueous):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 5%

      
       solution (removes DMF efficiently).[1]
      
    • Wash 2: Saturated

      
       (removes unreacted acid and HOBt byproducts).[1]
      
    • Wash 3: 0.5 M Citric Acid (removes unreacted amine and DIPEA).[1]

    • Dry organic layer (

      
      ) and concentrate.[1][3]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Chloride Method) Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions. Use fresh

. Store Acid Chloride under

if not used immediately.[1]
Side Product: Ester Formation Alcohol contaminantEnsure solvents (DCM/DMF) are alcohol-free (stabilized DCM often contains ethanol).[1]
Side Product: Ether Cleavage

displacement of Butoxy
Avoid excessive heat (>60°C). The 3-nitro group activates the 4-position. Strong nucleophiles at high heat can displace the butoxy group.[1]
Incomplete Reaction (HATU) Steric hindranceSwitch to Protocol A (Acid Chloride) or use HOAt additive. Increase temperature to 40-50°C carefully.
Precipitation in DMF Product insolubilityAdd a co-solvent like THF or dilute the reaction.[1]
Mechanistic Visualization: HATU Activation Cycle

Mechanism Acid Acid Substrate (COOH) Carboxylate Carboxylate Anion (COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster Activated Ester (O-At) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Amine Attack Byproduct HOAt + Urea ActiveEster->Byproduct Amine Amine (H2N-R) Amine->Product

Figure 2: The HATU activation cycle. The deprotonated 4-butoxy-3-nitrobenzoic acid attacks HATU to form the reactive O-At ester, which is then intercepted by the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid (Analogous scaffold properties).

  • Google Patents. (2016).[1] Preparation method of 3-amino-4-hydroxybenzoic acid (Describes nitro-benzoic acid reactivity).

Sources

Method

Application Note: Strategic Esterification Protocols for 4-Butoxy-3-nitrobenzoic Acid

Introduction & Chemical Context 4-Butoxy-3-nitrobenzoic acid is a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., Quinazoline derivatives similar to Gefitinib/Erlotinib) and advanced liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Butoxy-3-nitrobenzoic acid is a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., Quinazoline derivatives similar to Gefitinib/Erlotinib) and advanced liquid crystal mesogens. The molecule features a "push-pull" electronic system: the 3-nitro group (electron-withdrawing) deactivates the aromatic ring but activates the carbonyl carbon, while the 4-butoxy group (electron-donating via resonance) provides solubility and steric bulk.

This application note outlines three distinct protocols for esterifying this acid. The choice of method depends strictly on the scale of operation and the complexity of the target alcohol.

Key Chemical Challenges
  • Steric Hindrance: The nitro group at the ortho position to the alkoxy group creates a twisted conformation, but the carboxylic acid at the meta position is relatively accessible.

  • Solubility: Unlike the methoxy analog, the butoxy chain renders the molecule less soluble in cold methanol/water, necessitating specific solvent choices during workup.

  • Acid Sensitivity: While the nitro group is stable, the ether linkage (butoxy) can be susceptible to cleavage under extremely harsh acidic conditions (e.g., HBr/HI), though it is generally stable in H₂SO₄/HCl.

Decision Matrix: Selecting the Protocol

Before beginning, select the protocol based on your target ester and available equipment.

EsterificationLogic Start Target: Esterify 4-Butoxy-3-nitrobenzoic acid AlcoholType What is the Target Alcohol? Start->AlcoholType Simple Simple (MeOH, EtOH, iPrOH) AlcoholType->Simple Complex Complex / Acid-Sensitive / Expensive AlcoholType->Complex Scale Scale of Reaction? Simple->Scale MethodB Method B: Acyl Chloride Activation (SOCl2 -> ROH) Complex->MethodB If Alcohol is stable to HCl MethodC Method C: Steglich Esterification (DCC/DMAP) Complex->MethodC If Alcohol is Acid-Labile Large Large (>100g) Scale->Large Small Small / Precious (<5g) Scale->Small MethodA Method A: Fischer Esterification (H2SO4 Reflux) Large->MethodA Small->MethodB

Figure 1: Decision tree for selecting the optimal esterification pathway.

Method A: Fischer Esterification (Scale-Up Protocol)

Best for: Methyl and Ethyl esters; Multi-gram to Kilogram scale.

This is an equilibrium-driven reaction.[1] The presence of the electron-withdrawing nitro group makes the carbonyl carbon sufficiently electrophilic, but the reaction requires continuous water removal or a large excess of alcohol to drive conversion.

Reagents
  • Substrate: 4-Butoxy-3-nitrobenzoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.5 - 1.0 equiv) or Thionyl Chloride (generated in situ HCl).

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 4-Butoxy-3-nitrobenzoic acid and Methanol. Note: The solid may not dissolve completely at room temperature due to the lipophilic butyl chain.

  • Catalyst Addition: Add H₂SO₄ dropwise. If using Thionyl Chloride (alternative catalyst), add it dropwise at 0°C (exothermic) to generate anhydrous HCl in situ.

  • Reflux: Heat the mixture to reflux (65°C for MeOH). The solid will dissolve as the reaction proceeds and the more soluble ester forms.

    • Reaction Time: 6–12 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup (Critical for Butoxy derivatives):

    • Cool to room temperature.[2][3][4]

    • Concentration: Remove ~80% of the alcohol under reduced pressure (Rotavap). Do not distill to dryness to avoid thermal hazards with nitro compounds.

    • Precipitation: Pour the concentrated residue into 5 volumes of ice-cold water. The hydrophobic butyl ester should precipitate immediately as a solid or heavy oil.

    • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.[4]

Yield Expectation: 85–92%

Method B: Acyl Chloride Activation (High-Yield Protocol)

Best for: Sterically hindered alcohols, valuable alcohols, or when quantitative yield is required.

This method converts the acid into the highly reactive acid chloride (4-butoxy-3-nitrobenzoyl chloride) before coupling.

Reagents
  • Substrate: 4-Butoxy-3-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0–3.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (2–3 drops)

  • Solvent: Toluene or Dichloromethane (DCM).

Mechanism & Workflow

The addition of DMF is catalytic. It reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that converts the carboxylic acid to the acid chloride.

AcylChloride Acid Acid Substrate Inter Acid Chloride (Reactive Intermediate) Acid->Inter - SO2, - HCl SOCl2 SOCl2 + DMF (cat) SOCl2->Inter Activation Product Final Ester Inter->Product Nucleophilic Acyl Substitution Alcohol Target Alcohol (ROH) Alcohol->Product Base Base (Et3N/Pyridine) Base->Product Scavenges HCl

Figure 2: Activation via Thionyl Chloride followed by esterification.

Step-by-Step Protocol
  • Activation: Suspend the acid in dry Toluene (preferred over DCM for higher reflux temp). Add Thionyl Chloride and catalytic DMF.

  • Reaction: Heat to 70–80°C for 2–3 hours. Gas evolution (SO₂/HCl) will be observed.[5]

    • Endpoint: The solution will become clear and homogeneous.

  • Evaporation: Remove excess SOCl₂ and solvent under vacuum. Azeotrope with fresh toluene twice to ensure all SOCl₂ is removed.

  • Coupling: Dissolve the crude acid chloride residue in dry DCM.

  • Addition: Add the target alcohol (1.1 equiv) and a base (Triethylamine or Pyridine, 1.5 equiv) at 0°C.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove amine), then NaHCO₃, then Brine.

Yield Expectation: 95–98%

Analytical Validation

When validating the product, look for these specific shifts due to the nitro/butoxy substitution pattern.

FeatureTechniqueExpected Signal / Observation
Carbonyl IR (ATR)Strong stretch at 1720–1735 cm⁻¹ (Ester C=O). Acid O-H stretch (2500-3000 broad) disappears.
Nitro Group IR (ATR)Asymmetric stretch ~1530 cm⁻¹; Symmetric stretch ~1350 cm⁻¹.
Proton NMR ¹H-NMR (CDCl₃)Aromatic: 3 protons.[4] H2 (between NO2/COOR) is distinct doublet ~8.5 ppm (deshielded). Butoxy: Triplet ~4.1 ppm (OCH2), Multiplets 1.5-1.8 ppm, Triplet ~1.0 ppm (CH3). Ester: Singlet ~3.9 ppm (if Methyl ester).
Purity HPLC (C18)The butyl chain increases retention time significantly compared to methyl/ethyl analogs.

References

  • BenchChem. A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. (Protocol adapted for Butoxy analog).

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (Mechanistic grounding).

  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters (KR20050114728A). (Context for nitro-alkoxy benzoates).

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Coll. Vol. 1, p.394 (1941). (Standard procedure for acid chloride formation).

  • Imperial College London. The mechanism of the reaction between thionyl chloride and a carboxylic acid. (Mechanistic visualization).

Sources

Application

Applications in the synthesis of heterocyclic compounds

Advanced Methodologies in Heterocyclic Synthesis: From C-H Activation to Photoredox Catalysis Abstract Heterocyclic scaffolds constitute over 80% of top-marketed small molecule drugs. This guide moves beyond classical co...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Methodologies in Heterocyclic Synthesis: From C-H Activation to Photoredox Catalysis

Abstract Heterocyclic scaffolds constitute over 80% of top-marketed small molecule drugs. This guide moves beyond classical condensation chemistry to detail three high-impact, modern synthetic methodologies: Transition-Metal Catalyzed C-H Activation, Visible-Light Photoredox Catalysis, and Continuous Flow Chemistry. These protocols are selected for their ability to accelerate Structure-Activity Relationship (SAR) exploration and improve process safety in pharmaceutical development.

Module 1: Transition-Metal Catalyzed C-H Activation

Application: Atom-economical synthesis of Indoles and Isoquinolines. Rationale: Classical indole synthesis (e.g., Fischer) often requires harsh conditions and pre-functionalized starting materials. Rh(III)-catalyzed C-H activation allows for the construction of complex fused heterocycles from simple N-aryl acetamides and internal alkynes, utilizing the amide as a transient directing group.[1]

Mechanism of Action

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism. The Rh(III) catalyst coordinates to the directing group (DG), activates the ortho C-H bond, inserts the alkyne, and undergoes reductive elimination to form the heterocycle.

CH_Activation PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active AgSbF6/Cu(OAc)2 Coord Coordination (N-Aryl Amide) Active->Coord CH_Ins C-H Activation (Rhodacycle) Coord->CH_Ins CMD Step Alk_Ins Alkyne Insertion CH_Ins->Alk_Ins Red_Elim Reductive Elimination (Indole Formation) Alk_Ins->Red_Elim Red_Elim->Active Re-oxidation

Figure 1: Catalytic cycle for Rh(III)-catalyzed oxidative annulation of acetanilides with alkynes.

Experimental Protocol: Indole Synthesis via Oxidative Annulation

Target: Synthesis of 2,3-substituted indoles from acetanilides.

Reagents & Equipment:

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Activator: AgSbF6 (10 mol%) - Crucial for chloride abstraction to generate the cationic active species.

  • Oxidant: Cu(OAc)2 (2.1 equiv) - Regenerates Rh(III) from Rh(I).

  • Solvent: t-Amyl alcohol (0.2 M) - Promotes solubility and stability at elevated temps.

  • Substrates: N-Phenylacetamide (1.0 equiv), Diphenylacetylene (1.2 equiv).

Step-by-Step Methodology:

  • Setup: In a glovebox or under N2 flow, charge a dried Schlenk tube with [Cp*RhCl2]2 (15.5 mg), AgSbF6 (34 mg), and Cu(OAc)2 (381 mg).

  • Addition: Add N-Phenylacetamide (135 mg, 1.0 mmol) and Diphenylacetylene (214 mg, 1.2 mmol).

  • Solvation: Add anhydrous t-Amyl alcohol (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Stir vigorously at 120 °C for 16 hours. The solution typically turns from green/blue to a dark suspension.

  • Workup: Cool to room temperature (RT). Dilute with CH2Cl2 (20 mL) and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: Monitor the disappearance of the acetanilide (usually more polar than the indole product).

  • NMR: Look for the disappearance of the amide N-H proton and the appearance of the indole core signals.

Module 2: Visible-Light Photoredox Catalysis

Application: Late-Stage Functionalization (Minisci Reaction). Rationale: Drug discovery often requires adding alkyl groups to electron-deficient heterocycles (e.g., Pyridines, Quinolines) to modulate lipophilicity (LogP). The Minisci reaction achieves this directly on the C-H bond using radical chemistry, avoiding de novo synthesis.

Mechanism of Action

A photocatalyst (Ir or Ru) is excited by blue light. It undergoes Single Electron Transfer (SET) with an alkyl radical precursor (e.g., carboxylic acid or alkyl halide), generating a nucleophilic carbon-centered radical. This radical attacks the protonated heterocycle.

Photoredox Light Blue LED (450 nm) PC_Excited *Ir(III) Excited Light->PC_Excited Excitation PC_Ground Ir(III) Ground PC_Ground->PC_Excited PC_Excited->PC_Ground SET (Oxidation) Oxidant Persulfate (S2O8 2-) Radical_Gen Alkyl Radical (R•) (From R-COOH) Oxidant->Radical_Gen Radical Initiation Heterocycle Protonated Heterocycle Radical_Gen->Heterocycle Addition Product Alkylated Heterocycle Heterocycle->Product -H+, -e-

Figure 2: Decarboxylative Minisci reaction pathway via photoredox catalysis.

Experimental Protocol: Decarboxylative Alkylation of Isoquinoline

Target: C1-alkylation of Isoquinoline using Pivalic Acid.

Reagents:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Oxidant: (NH4)2S2O8 (1.5 equiv)

  • Substrate: Isoquinoline (1.0 equiv), Pivalic acid (2.0 equiv).

  • Solvent: DMSO:H2O (4:1) - Water is essential for solubility of the oxidant.

  • Acid: TFA (1.0 equiv) - Protonates the heterocycle to increase electrophilicity.

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, combine Isoquinoline (0.5 mmol), Pivalic acid (1.0 mmol), Photocatalyst (5 mg), and Ammonium Persulfate (171 mg).

  • Degassing (Critical): Add DMSO (4 mL) and H2O (1 mL). Sparge the solution with Argon for 10 minutes. Oxygen is a radical quencher and will kill the reaction.

  • Irradiation: Add TFA (38 µL). Seal the vial. Place in a photoreactor (or surround with Blue LED strips, ~450 nm) with a fan for cooling. Stir for 12-24 hours.

  • Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc (3x).

  • Analysis: The crude mixture often contains the mono-alkylated product. Purify via silica gel chromatography.

Module 3: Continuous Flow Chemistry

Application: High-Energy Heterocycle Synthesis (Tetrazoles). Rationale: Tetrazoles are bioisosteres of carboxylic acids (e.g., in Valsartan). Their synthesis involves azides (NaN3 or HN3), which pose explosion hazards in batch reactors. Flow chemistry allows for the safe generation and consumption of high-energy intermediates in small reactor volumes at high temperatures.

Experimental Protocol: [3+2] Cycloaddition in Flow

Target: Synthesis of 5-substituted-1H-tetrazoles from nitriles.

Flow Reactor Setup:

  • Pump: Dual piston pump (acid resistant).

  • Reactor Coil: PFA or Stainless Steel coil (10 mL volume).

  • BPR: Back-Pressure Regulator set to 5-10 bar (to keep solvents liquid at high T).

  • Thermostat: Oil bath or heating block set to 140 °C.

Flow_Process FeedA Feed A: Nitrile + ZnBr2 (in DMF) Mixer T-Mixer FeedA->Mixer Pump A FeedB Feed B: NaN3 (in DMF) FeedB->Mixer Pump B Coil Reactor Coil 140°C, 10 bar Mixer->Coil Residence Time: 20 min Quench Acid Quench (Collection) Coil->Quench Product Stream

Figure 3: Continuous flow setup for safe tetrazole synthesis.

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A: Benzonitrile (1.0 M) and ZnBr2 (1.0 M) in DMF.

    • Feed B: NaN3 (1.1 M) in DMF. Note: ZnBr2 acts as a Lewis acid catalyst.

  • Priming: Flush the system with pure DMF to remove air bubbles.

  • Execution: Set flow rates to achieve a 1:1 mixing ratio and a residence time of 20 minutes (e.g., 0.25 mL/min total flow for a 5 mL coil).

  • Reaction: Heat the coil to 140 °C. Pressurize the system to 10 bar using the BPR. Start pumping reagents.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output into a flask containing 1M HCl (to hydrolyze the zinc-tetrazolate intermediate and release HN3 safely in a fume hood).

  • Isolation: Extract the aqueous quench with EtOAc. The tetrazole partitions into the organic phase.

Summary of Key Parameters

MethodologyKey AdvantageCritical ParameterTypical YieldSafety Note
C-H Activation Atom Economy (No pre-functionalization)Oxidant Stoichiometry (Cu(OAc)2)60-85%Heavy metal waste disposal
Photoredox Late-Stage Functionalization (LogP tuning)Oxygen exclusion (Degassing)50-80%Eye protection (Blue Light)
Flow Chemistry Process Safety (High Energy Reagents)System Pressure (BPR)>90%Azide compatibility with metals

References

  • Rh(III)-Catalyzed C-H Activation: Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link

  • Indole Synthesis Protocol: Song, G., Wang, F., & Li, X. (2012).[2] C-C bond formation via Rh(III)-catalyzed activation of C-H bonds.[3][4] Chemical Society Reviews, 41(9), 3651-3678. Link

  • Photoredox Minisci Reaction: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(40), 13666-13699. Link

  • Decarboxylative Alkylation: Noble, A., & MacMillan, D. W. (2014). Photoredox-mediated decarboxylative alkylation of heteroarenes.[5] Nature, 505(7482), 186-190. Link

  • Flow Chemistry Tetrazoles: Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). A continuous-flow synthesis of 5-substituted 1H-tetrazoles. Angewandte Chemie International Edition, 49(39), 7101-7105. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Butoxy-3-nitrobenzoic Acid

Ticket ID: PURI-4B3N-001 Topic: Purification Protocols & Troubleshooting for Crude 4-Butoxy-3-nitrobenzoic Acid Status: Open / Resolved Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PURI-4B3N-001 Topic: Purification Protocols & Troubleshooting for Crude 4-Butoxy-3-nitrobenzoic Acid Status: Open / Resolved Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Hub. You are likely working with 4-Butoxy-3-nitrobenzoic acid , a critical intermediate often used in the synthesis of liquid crystals and pharmaceutical derivatives (e.g., alkacaine analogs).

The crude material typically contains specific impurities based on your synthesis route:

  • Unreacted Phenol: 4-Hydroxy-3-nitrobenzoic acid (if synthesized via alkylation).

  • Inorganic Salts: Potassium carbonate (

    
    ) or Sodium bromide (
    
    
    
    ).
  • Oligomers/Esters: Over-alkylation byproducts.

This guide provides a self-validating purification workflow designed to isolate the target acid with


 purity.

Module 1: The "Rough Cut" (Acid-Base Extraction)

Objective: Isolate the carboxylic acid from neutral organic impurities (esters, unreacted alkyl halides) and inorganic salts.

The Logic (Causality)

We exploit the acidity of the carboxylic group (


). By converting the acid to its water-soluble salt using a weak base, we can wash away non-acidic organics. We then regenerate the acid, leaving inorganic salts behind in the filtrate.
Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

    • Note: If the crude is wet with water, dissolve in EtOAc and separate the water layer first.

  • Alkaline Extraction: Extract the organic layer with saturated Sodium Bicarbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )  solution (3x).
    
    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (forming the sodium salt, which moves to the aqueous layer) but typically too weak to deprotonate any trace phenolic impurities fully, though some may carry over.

  • Organic Wash: Keep the Aqueous Layer . (Discard the organic layer which contains neutral impurities).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped organics.

  • Acidification: Slowly add 6M HCl to the aqueous layer while stirring until pH reaches ~1-2.

    • Observation: The product will precipitate as a pale yellow solid.

  • Filtration: Filter the solid and wash with cold water to remove trapped NaCl/KCl.

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude 4-Butoxy-3-nitrobenzoic Acid (Solid) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract Sep1 Separation Extract->Sep1 OrgLayer Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Sep1->AqLayer Keep Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Final Wet Cake (Ready for Recrystallization) Filter->Final

Caption: Logical flow for separating the target acid from neutral organic byproducts and inorganic salts.

Module 2: The "Polishing" Step (Recrystallization)

Objective: Remove structural analogs (like unreacted 4-hydroxy-3-nitrobenzoic acid) and achieve crystalline purity.

Solvent Selection Strategy

The presence of the butoxy chain adds non-polar character to the molecule, while the nitro and carboxylic acid groups provide polarity.

Solvent SystemSuitabilityContext
Ethanol / Water Best (Recommended) Standard for alkoxy-nitrobenzoic acids. Balances yield and purity.
Glacial Acetic Acid High PurityExcellent for removing colored impurities, but lower yield.
Methanol ModerateGood solubility, but may not crystallize as effectively as EtOH/Water.
Recommended Protocol (Ethanol/Water)
  • Dissolution: Place the wet cake from Module 1 into a flask. Add 95% Ethanol (approx. 5-10 mL per gram of solid).

  • Reflux: Heat to boiling. If solid remains, add more ethanol in small portions until fully dissolved.

    • Critical Check: If the solution is dark/black, add Activated Carbon , reflux for 5 mins, and filter hot through Celite.

  • Precipitation (The Cloud Point): Remove from heat. While still hot, add warm water dropwise until a faint permanent turbidity (cloudiness) appears.

  • Clear: Add a few drops of ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Harvest: Once crystals form, cool in an ice bath for 30 mins, then filter. Wash with cold 50% EtOH/Water.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Cause: The butoxy tail lowers the melting point and increases lipophilicity. If the water concentration is too high or the temperature drops too fast, the compound separates as a liquid (oil) before it can organize into a crystal lattice. Resolution:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves.

  • Add Solvent: Add a small amount of Ethanol to increase solubility.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Issue 2: "The melting point is too low (Depression)."

Target MP: Typically 158–160°C (Verify against your specific isomer standard; 4-alkoxy-3-nitrobenzoic acids generally fall in the 150-170°C range). Cause: Contamination with 4-hydroxy-3-nitrobenzoic acid (starting material).[1] Resolution:

  • The starting material (phenol) is more soluble in water than your product. Perform a hot water slurry wash . Suspend the solid in hot water (80°C), stir for 30 mins, and filter hot. The phenol impurity will preferentially stay in the water.

Visualization: Recrystallization Decision Tree

RecrystallizationLogic Start Hot Solution (EtOH) CheckColor Is solution dark? Start->CheckColor Carbon Add Activated Carbon Filter Hot CheckColor->Carbon Yes AddWater Add Warm Water until Turbid CheckColor->AddWater No Carbon->AddWater Cool Cool Slowly AddWater->Cool Result Observation? Cool->Result Crystals Crystals Formed Result->Crystals Solid Oil Oiling Out Result->Oil Liquid drops Harvest Filter & Dry Crystals->Harvest FixOil Reheat + More EtOH Seed Crystal Oil->FixOil FixOil->Cool

Caption: Decision matrix for handling color impurities and 'oiling out' phenomena during crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Zhang, C., et al. "The solubilities of benzoic acid and its nitro-derivatives... in seven pure solvents."[2][3] Journal of Chemical & Engineering Data. (Provides solubility data logic for nitrobenzoic acids in Ethanol vs. Water). [3]

  • Organic Syntheses. "p-Nitrobenzoic Acid" and related alkoxy-derivatives. (Authoritative source for nitration workups and purification of nitro-acids).[4]

  • Google Patents. "Process for producing 3-nitro-4-alkoxybenzoic acid" (EP1621528A1). (Specific industrial context for purifying 4-alkoxy-3-nitrobenzoic acids via precipitation).

Sources

Optimization

Optimizing nitration reaction conditions for 4-alkoxybenzoic acids

Ticket ID: NIT-4ABA-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting for 3-Nitro-4-Alkoxybenzoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NIT-4ABA-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting for 3-Nitro-4-Alkoxybenzoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3][4]

User Query: Why am I seeing variable yields and regioselectivity issues when nitrating 4-methoxybenzoic acid (anisic acid) and its analogs?

Technical Analysis: The nitration of 4-alkoxybenzoic acids is governed by the synergistic directing effects of the substituents.

  • The Alkoxy Group (-OR): A strong activator and ortho, para-director. Since the para position is blocked by the carboxyl group, it directs the electrophile (

    
    ) to the ortho position (C3).
    
  • The Carboxyl Group (-COOH): A moderate deactivator and meta-director.[1] It directs the electrophile to the meta position (C3).

The "Sweet Spot" (C3): Both functional groups cooperatively direct substitution to the 3-position . Formation of the 2-nitro isomer is sterically hindered and electronically disfavored. However, the high activation provided by the alkoxy group makes the ring susceptible to dinitration and oxidative degradation (tar formation) if the exotherm is not rigorously controlled.

Reaction Pathway Visualization

ReactionPathway Start 4-Alkoxybenzoic Acid (Substrate) Inter Sigma Complex (Intermediate) Start->Inter + NO2+ (Slow) Side2 Black Tar/Oxidation (Temp > 20°C) Start->Side2 Uncontrolled Exotherm Prod 3-Nitro-4-Alkoxybenzoic Acid (Major Product) Inter->Prod - H+ (Fast) Side1 3,5-Dinitro Analog (Over-nitration) Prod->Side1 Excess HNO3 / High Temp

Figure 1: Reaction pathway showing the primary route to the 3-nitro derivative and potential deviation points caused by thermodynamic instability.

Standard Operating Procedures (SOPs)

Protocol A: Classical Mixed Acid Method (High Throughput)

Best for: Large scale, standard laboratory synthesis.

Reagents:

  • Substrate: 4-Methoxybenzoic acid (1.0 eq)

  • Solvent: Conc. Sulfuric Acid (

    
    , 98%)[2][3]
    
  • Reagent: Conc. Nitric Acid (

    
    , 70%) or Fuming 
    
    
    

Workflow:

  • Dissolution: Charge a round-bottom flask with 4-methoxybenzoic acid (10 g) and conc.

    
     (40 mL). Stir until fully dissolved.
    
  • Cooling (Critical): Place the flask in an ice-salt bath. Cool internal temperature to 0–5°C .

  • Nitration: Prepare a mixture of conc.

    
     (1.1 eq) and conc. 
    
    
    
    (10 mL). Add this mixture dropwise over 30–45 minutes.
    • Checkpoint: Do not allow internal temperature to exceed 10°C .[3]

  • Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • Isolation: Filter the white/pale-yellow precipitate. Wash with cold water until pH is neutral. Recrystallize from ethanol or acetic acid.

Protocol B: Green Chemistry Method (Selectivity Focused)

Best for: Academic research, avoiding strong mineral acid waste, and high regioselectivity.

Reagents:

  • Substrate: 4-Alkoxybenzoic acid (1.0 eq)

  • Reagent: Calcium Nitrate (

    
    ) (1.0–1.2 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    )[4]
    

Workflow:

  • Setup: Dissolve substrate in glacial acetic acid (5 mL per gram of substrate).

  • Addition: Add Calcium Nitrate.

  • Activation:

    • Option A (Thermal): Reflux at 100°C for 2–4 hours.

    • Option B (Microwave): Irradiate at 100W, 80°C for 5–10 minutes.

  • Workup: Pour into ice water. The product precipitates out.[5] This method significantly reduces dinitration risks and avoids handling fuming acids.[4]

Troubleshooting Guide (FAQ)

Ticket #401: "My product is turning into a black tar."

Root Cause: Oxidative degradation. The alkoxy group makes the ring electron-rich and prone to oxidation by nitric acid if the temperature spikes. Resolution:

  • Ensure internal temperature stays < 5°C during addition.[6][1]

  • Verify stirring rate is high (vortexing) to prevent localized hot spots.

  • Switch to Protocol B (Calcium Nitrate) if the substrate is extremely sensitive.

Ticket #402: "I am isolating the 3,5-dinitro impurity."

Root Cause: Over-nitration due to thermodynamic control or excess reagent. Resolution:

  • Reduce

    
     equivalents to 1.0–1.05 eq .
    
  • Do not allow the reaction to warm above 20°C during the digestion phase.

  • Monitor reaction progress via TLC (Mobile phase: 50:50 Chloroform/Pet Ether).[4] Stop immediately upon consumption of starting material.

Ticket #403: "Low yield; product remains in solution."

Root Cause: Sulfonation byproduct or high solubility in acidic media. Resolution:

  • Sulfonation Check: If using Protocol A, extended reaction times can lead to sulfonation (water-soluble). Quench earlier.

  • Isolation: If the product does not precipitate on ice, adjust the pH of the aqueous filtrate to ~3–4 using Sodium Acetate or dilute NaOH to decrease solubility of the free acid.

Data Comparison Table
ParameterMixed Acid (

)
Green Method (

)
Yield 85–92%75–85%
Reaction Time 2–3 Hours4 Hours (Reflux) / 10 min (MW)
Selectivity (Mono:Di) 90:10 (if uncontrolled)>98:2
Safety Profile High Hazard (Exotherm)Moderate (No strong mineral acids)
Waste Stream Acidic Sulfate WasteCalcium salts / Dilute Acetic Acid

Decision Logic for Optimization

Use the following logic flow to determine the correct corrective action for your specific experimental failure.

TroubleshootingTree Issue Identify Issue Dark Dark/Tarry Product Issue->Dark DiNitro Dinitration (>5%) Issue->DiNitro NoPpt No Precipitate Issue->NoPpt Sol1 Reduce Temp < 5°C Increase Stirring Dark->Sol1 Sol2 Reduce HNO3 eq to 1.0 Shorten Rxn Time DiNitro->Sol2 Sol3 Adjust pH to 3-4 Check for Sulfonation NoPpt->Sol3

Figure 2: Diagnostic decision tree for common nitration failures.

References

  • BenchChem. (2025).[7][1][3] Application Notes and Protocols for the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Link

  • Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Link

  • Shaikh, S., & Dawre, M. (2015).[4] Synthesis of 4-Hydroxy-3-Nitro Benzaldehyde Using Green Chemistry Principles. Science Park Research Journal, 3(21). Link

  • Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Link

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Butoxy-3-nitrobenzoic Acid

Executive Summary & Reaction Strategy Welcome to the Technical Support Center. You are likely targeting 4-Butoxy-3-nitrobenzoic acid as a key intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors like Gefiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

Welcome to the Technical Support Center. You are likely targeting 4-Butoxy-3-nitrobenzoic acid as a key intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors like Gefitinib analogs).[1]

The synthesis of this molecule hinges on the formation of the aryl-alkyl ether bond.[1] As a researcher, you face a critical decision between two primary pathways. Your choice dictates the specific troubleshooting steps required.

The Two Pathways[1][2]
  • Route A: Nucleophilic Aromatic Substitution (SNAr)

    • Starting Material: 4-Chloro-3-nitrobenzoic acid (or ester).[1][2][3][4]

    • Reagent: n-Butanol + Base (KOH/NaOH).[1]

    • Pros: Cheaper starting materials, fewer steps.

    • Cons: High risk of hydrolysis (formation of phenolic impurity).[1]

  • Route B: O-Alkylation

    • Starting Material: 4-Hydroxy-3-nitrobenzoic acid.[1][4][5][6]

    • Reagent: n-Butyl bromide/iodide + Base (K2CO3).[1]

    • Pros: Milder conditions, higher purity profile.

    • Cons: Risk of esterification (requires hydrolysis step).[1]

Visualizing the Chemistry (Reaction Logic)

Before proceeding to protocols, review the reaction logic below to identify where your current process might be failing.

ReactionLogic cluster_0 Route A: S_NAr (High Temp) cluster_1 Route B: Alkylation (Mild) Cl_Acid 4-Chloro-3-nitrobenzoic acid Target 4-Butoxy-3-nitrobenzoic acid Cl_Acid->Target + n-BuOH / KOH (- KCl) Impurity_OH Impurity: 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis Product) Cl_Acid->Impurity_OH + H2O / KOH (Moisture Contamination) OH_Acid 4-Hydroxy-3-nitrobenzoic acid Ester_Int Intermediate: Butyl Ester OH_Acid->Ester_Int + n-BuBr / K2CO3 (O-Alkylation & Esterification) Ester_Int->Target Hydrolysis (NaOH/H2O)

Figure 1: Mechanistic pathways showing the competition between product formation and the critical hydrolysis impurity in Route A.

Standard Operating Protocols (SOPs)

Protocol A: The SNAr Route (Recommended for Scale-Up)

Use this route if you have 4-Chloro-3-nitrobenzoic acid and need high throughput.[1]

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[1][3]

  • n-Butanol (Solvent & Reagent, 5-10 volumes)[1]

  • Potassium Hydroxide (KOH) pellets (2.5 - 3.0 eq)[1]

Step-by-Step Guide:

  • Dissolution: Charge n-Butanol into the reactor. Add KOH pellets. Note: Use KOH pellets, not aqueous solution, to minimize water content.

  • Activation: Stir at 60°C for 30 minutes to generate potassium butoxide in situ.

  • Addition: Add 4-Chloro-3-nitrobenzoic acid slowly.

    • Why? The first equivalent of base neutralizes the carboxylic acid.[1] The second equivalent effects the substitution.

  • Reaction: Heat to reflux (approx. 117°C). Maintain for 6–10 hours.

  • Critical Workup:

    • Distill off excess n-Butanol (recoverable).[1]

    • Dissolve residue in water.[1][2]

    • Acidify with HCl to pH 1–2. The product will precipitate.[1][2][4][7]

    • Recrystallize from Ethanol/Water.[1][2]

Protocol B: The Alkylation Route (Recommended for High Purity)

Use this route if the SNAr route yields inseparable impurities.

Reagents:

  • 4-Hydroxy-3-nitrobenzoic acid (1.0 eq)[1]

  • n-Butyl Bromide (1.2 eq)[1]

  • Potassium Carbonate (2.5 eq)

  • DMF (Dimethylformamide)

Step-by-Step Guide:

  • Alkylation: Dissolve acid in DMF. Add K2CO3 and n-Butyl bromide. Heat to 80°C for 4-6 hours.

    • Result: This usually forms the Butyl 4-butoxy-3-nitrobenzoate (Ester) because the carboxyl group is also alkylated.[1]

  • Saponification: Do not isolate the ester.[1] Add aqueous NaOH (2M) directly to the reaction mixture and stir at 50°C for 2 hours.

  • Isolation: Pour into ice water and acidify with HCl. Filter the solid.[1][2][4][7][8][9]

Troubleshooting Center & FAQs

Issue 1: "My product contains a yellow solid that won't wash away."

Diagnosis: This is likely 4-Hydroxy-3-nitrobenzoic acid .[1][4][6] Cause: In Route A (SNAr), water competed with the butoxide ion. The Cl group was replaced by OH instead of OBu.[1] The Fix:

  • Immediate: Recrystallize using Acetic Acid or Toluene .[1] The hydroxy impurity is much less soluble in non-polar solvents than the butoxy product.[1]

  • Prevention: Ensure your n-Butanol is dry.[1] Use a Dean-Stark trap during the reaction to remove water generated by the reaction of KOH with the alcohol.[1]

Issue 2: "I have low yield (<50%) using Route A."

Diagnosis: Incomplete conversion or loss during workup. The Fix:

  • Catalysis: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) (5 mol%).[1] This helps the anionic nucleophile interact with the aromatic ring in the organic phase.[1]

  • Stoichiometry Check: Did you use at least 2.2 equivalents of base?

    • 1.0 eq is consumed to make the carboxylate salt (Ar-COO⁻ K⁺).[1]

    • 1.0 eq is consumed for the substitution.

    • 0.2 eq excess drives the equilibrium.[1]

Issue 3: "NMR shows a triplet at 4.3 ppm and 0.9 ppm, but the mass is too high."

Diagnosis: You have the Butyl Ester (4-Butoxy-3-nitrobenzoic acid butyl ester).[1] Cause: In Route B, alkylation occurred at both the Oxygen (phenol) and the Oxygen (acid). In Route A, acidic workup in butanol might have caused Fischer esterification. The Fix:

  • Hydrolysis: Dissolve the crude product in 10% NaOH/Water and heat at 60°C for 1 hour. Acidify to recover the free acid.[1]

Data Comparison Table

ParameterRoute A (SNAr)Route B (Alkylation)
Typical Yield 75 - 85%85 - 92%
Key Impurity 4-Hydroxy-3-nitrobenzoic acidButyl Ester (Intermediate)
Cost Efficiency High (Cheap reagents)Moderate (DMF/Bromide cost)
Scalability ExcellentGood (DMF waste disposal)
Reaction Time 8 - 12 Hours4 - 6 Hours (+ Hydrolysis)

Decision Tree for Optimization

Use this flow to determine your next experimental step.

TroubleshootingFlow Start Start Optimization CheckPurity Check HPLC Purity Start->CheckPurity Impurity_OH Impurity: Hydroxy-Acid present? CheckPurity->Impurity_OH Yes_OH Yes (>5%) Impurity_OH->Yes_OH Moisture Issue No_OH No Impurity_OH->No_OH Fix_Moisture Action: Dry Solvents Add Dean-Stark Trap Yes_OH->Fix_Moisture Low_Yield Issue: Low Yield? No_OH->Low_Yield Yes_Yield Yes (<60%) Low_Yield->Yes_Yield Fix_Yield Action: Increase Temp Add TBAB Catalyst Yes_Yield->Fix_Yield

Figure 2: Troubleshooting logic for common yield and purity issues.

References

  • Synthesis of 4-Butoxy-3-nitrobenzoic acid via SNAr

    • Title: Method for synthetizing 4-(benzene butoxy) benzoic acid.[1]

    • Source: Google Patents (CN103588638A).[1]

    • URL
  • Preparation of Precursor (4-Chloro-3-nitrobenzoic acid)

    • Title: Preparation of 4-chloro-3-nitrobenzoic acid.[1][3]

    • Source: PrepChem (Based on US Patent 4,835,306).[1]

    • URL:[Link]

  • General Mechanism of Alkylation (Route B context)

    • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Demonstrates phenol alkylation/nitration sequence).[1]

    • Source: PMC - NIH.[1]

    • URL:[Link]

  • Impurity Profile & Properties

    • Title: 4-Butoxy-3-nitrobenzoic acid Properties and Safety.[1]

    • Source: ChemBK.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Nitroaromatic Compounds Handling &amp; Storage

Welcome to the Nitroaromatic Technical Support Hub. Status: Operational | Tier: Level 3 (Senior Scientific Support) This guide addresses the specific stability, reactivity, and safety challenges associated with nitroarom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitroaromatic Technical Support Hub. Status: Operational | Tier: Level 3 (Senior Scientific Support)

This guide addresses the specific stability, reactivity, and safety challenges associated with nitroaromatic compounds (e.g., nitrobenzene, dinitrotoluene, picric acid). These materials possess a dual nature: they are versatile synthetic intermediates but also energetic materials with distinct shock-sensitivity and toxicity profiles.

Module 1: Critical Safety & Stability (Immediate Action Required)

Q: We found an old bottle of Picric Acid (Trinitrophenol) in the back of a cabinet. The cap looks crystallized. How do we dispose of it?

A: STOP immediately. Do NOT attempt to open, move, or shake the bottle.

Diagnosis: Picric acid is sold wetted (typically >30% water) to desensitize it. Over time, water evaporates, leaving behind dry picric acid, which is a high explosive sensitive to shock, friction, and heat.[1] The crystals on the cap (likely metal picrates if the cap is metal) are even more unstable than the acid itself.

The Protocol:

  • Visual Inspection Only: Do not touch the container. Look for "dryness" (crumbly powder vs. wet paste) or crystals forming around the threads of the cap.

  • Isolation: Clear the lab area. Secure the room.

  • Escalation: Contact your institution's EHS (Environmental Health & Safety) or the local bomb squad immediately.

  • Prohibited Actions: Do not attempt to rehydrate it yourself if crystals are on the cap. The friction of opening the cap can detonate the picrate salts.

Technical Insight: Picric acid is a strong acid (


). It reacts with metals (Cu, Zn, Pb) in container lids to form metal picrates, which are primary explosives comparable to lead azide.
Q: Why is my Dinitrotoluene (DNT) sample turning dark orange/red in storage?

A: This indicates photochemical decomposition or the formation of oxidation byproducts.

Troubleshooting Steps:

  • Check Light Exposure: Nitroaromatics are photosensitive. UV light induces the cleavage of the

    
     bond (homolysis), generating 
    
    
    
    radicals and aryl radicals.
  • Check Atmosphere: If stored in air, these radicals react to form azo/azoxy compounds and phenolic impurities, which are highly colored (red/brown).

  • Action: Verify the purity via HPLC or melting point. If the bulk properties are unchanged, repurify via recrystallization (ethanol/methanol is common, but ensure no strong heating). Store future samples in amber glass under an inert atmosphere (Argon/Nitrogen).

Module 2: Operational Troubleshooting (Synthesis & Handling)

Q: My catalytic hydrogenation of nitrobenzene is stalling, but the temperature is spiking. What is happening?

A: You are likely experiencing "Hydroxylamine Accumulation" followed by a runaway exotherm.

The Mechanism: The reduction of a nitro group (


) to an amine (

) proceeds via a nitroso (

) and a hydroxylamine (

) intermediate.
  • The Stall: If the catalyst activity is low (poisoning by sulfur or amines) or hydrogen mass transfer is poor, the reaction stops at the hydroxylamine stage.

  • The Spike: Phenylhydroxylamine is thermally unstable. If it accumulates and the temperature is raised to "force" the reaction, it disproportionates violently, releasing massive heat and potentially causing an explosion.[2]

Corrective Protocol:

  • Cool Down: Immediately stop heating and increase cooling flow.

  • Agitation: Ensure maximum stirring speed to improve

    
     mass transfer (gas-liquid mixing is critical).
    
  • Do NOT add more catalyst: Adding fresh catalyst to a hot mixture with accumulated intermediates can trigger immediate decomposition.

Q: Can I use Sodium Hydroxide (NaOH) to wash my crude dinitro-compound reaction mixture?

A: ABSOLUTELY NOT. Strong bases are incompatible with polynitro aromatics.

The Hazard: Polynitro compounds (like TNT, DNB) react with strong bases to form Meisenheimer complexes (colored red/purple) or unstable quinoid aci-nitro salts. These complexes are thermally unstable and can detonate spontaneously or upon acidification.

Safe Alternative: Use weak bases like Sodium Bicarbonate (


) or dilute Sodium Carbonate (

) for washes. Always monitor the temperature during neutralization.

Module 3: Storage & Handling Visualization

Decision Logic: Picric Acid Assessment

Figure 1: Workflow for assessing the safety of discovered picric acid containers.

PicricSafety Start Found Picric Acid Bottle Inspect Visual Inspection (Do NOT Move) Start->Inspect CapCheck Crystals on Cap/Threads? Inspect->CapCheck DryCheck Content Appearance? CapCheck->DryCheck No BombSquad CRITICAL DANGER Evacuate & Call Bomb Squad CapCheck->BombSquad Yes (Metal Picrates) DryCheck->BombSquad Dry/Crumbly Hydrate Rehydration Protocol (Add water carefully) DryCheck->Hydrate Damp but <10% water Usage Standard Usage (Keep Wet) DryCheck->Usage Wet Paste/Slurry

Workflow: Safe Hydrogenation of Nitroaromatics

Figure 2: Operational safety loop for preventing thermal runaway during reduction.

Hydrogenation Setup Reactor Setup (Clean, No S/P poisons) Start Start H2 Flow (Cold/Ambient) Setup->Start Monitor Monitor H2 Uptake & Exotherm Start->Monitor Stall Reaction Stalls? Monitor->Stall Danger Check Accumulation (HPLC/IR) Stall->Danger Yes (Uptake stops) Safe Complete Reduction Stall->Safe No (Steady uptake) Danger->Monitor Increase Agitation (Do NOT Heat)

Module 4: Data & Incompatibilities[3]

Summary of Key Incompatibilities
Compound ClassIncompatible WithMechanism of Hazard
Polynitro Aromatics (TNT, DNB)Strong Bases (NaOH, KOH)Formation of explosive Meisenheimer complexes or aci-nitro salts.
Picric Acid Metals (Cu, Pb, Zn, Fe)Formation of shock-sensitive metal picrate salts.[1]
Nitrobenzene Nitric Acid + Sulfuric AcidUncontrolled nitration (thermal runaway) if not strictly temperature regulated.
All Nitroaromatics Reducing Agents (Hydrazine, hydrides)Violent exothermic reduction; potential for hydrazine vapor explosion.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Picric acid - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,4-Dinitrotoluene. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2018). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • McGill University Environmental Health & Safety. (n.d.). Guidelines for the Safe Use of Picric Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-Butoxy-3-nitrobenzoic Acid

[1] Executive Summary: The "Push-Pull" Instability Factor As researchers handling 4-Butoxy-3-nitrobenzoic acid (CAS: 3133-21-9 or analogous derivatives), you are managing a molecule with a distinct "push-pull" electronic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Push-Pull" Instability Factor

As researchers handling 4-Butoxy-3-nitrobenzoic acid (CAS: 3133-21-9 or analogous derivatives), you are managing a molecule with a distinct "push-pull" electronic system.[1] The electron-withdrawing nitro group (


) at position 3 and the electron-donating butoxy ether (

) at position 4 create a specific set of vulnerabilities.[1]

Unlike simple benzoic acid, this compound is susceptible to three distinct degradation pathways driven by this ortho-substitution pattern:

  • Photochemical Reduction: The nitro group is highly photo-active, leading to radical formation and "yellowing."[1]

  • Acid-Catalyzed Dealkylation: The ether linkage is destabilized by the ortho-nitro group, making it prone to hydrolysis (loss of the butyl chain).[1]

  • Thermal Decarboxylation: While the carboxylic acid is generally stable, the electron-deficient ring lowers the activation energy for

    
     loss under extreme heat.[1]
    

This guide replaces standard SOPs with a troubleshooting-first approach, addressing the root causes of experimental failure.

📂 Ticket #01: "The white powder turned yellow/brown in storage."

Status: Common Severity: Moderate (Purity impact) Root Cause: Photochemical Nitro-to-Nitrite Rearrangement[1]

The Mechanism

Nitro-aromatics are notoriously photosensitive.[1] Upon exposure to UV-VIS light (specifically


), the nitro group enters an excited triplet state.[1] In ortho-alkoxy derivatives, the nitro oxygen can abstract a hydrogen from the 

-carbon of the butoxy chain. This initiates a radical cascade, often leading to the formation of nitroso-derivatives and azo-coupling products, which are deeply colored (chromophores).
Remediation Protocol

Do not simply store in a drawer. The degradation is cumulative.[1]

  • Primary Containment: Transfer material immediately to Amber Type I borosilicate glass vials.

  • Headspace Management: Argon backfill is recommended.[1] Oxygen acts as a radical propagator in the photochemical pathway.[1]

  • Handling Environment: If handling bulk quantities (>10g), work under yellow light (

    
    ) to prevent immediate surface degradation.[1]
    
Visualization: Photochemical Degradation Pathway

Photolysis Start 4-Butoxy-3-nitrobenzoic Acid Light UV Light (hν) Start->Light Excited Excited Triplet State (Nitro Radical) Light->Excited Excitation Abstract H-Abstraction from Butoxy α-Carbon Excited->Abstract Intramolecular Product Nitroso Derivatives (Yellow/Brown Impurities) Abstract->Product Radical Recombination

Figure 1: The photochemical cascade triggered by light exposure, leading to chromophore formation.[1]

📂 Ticket #02: "Yield loss and 'ghost peaks' during acidic hydrolysis workup."

Status: Critical Severity: High (Structure loss) Root Cause: Acid-Catalyzed Ether Cleavage (Dealkylation)[1]

The Mechanism

You may be attempting to protonate the carboxylate or run a reaction in acidic media.[2][3] However, the ether oxygen at position 4 is the "weak link." Under strong acidic conditions and heat, the ether oxygen becomes protonated. The bromide or iodide ion (if using HX) or water (if using


) attacks the butyl chain via an 

mechanism, cleaving it off.

Result: You lose the butyl group and form 4-hydroxy-3-nitrobenzoic acid , a common impurity that co-elutes in many reverse-phase HPLC methods.[1]

Troubleshooting Table: Solvent & pH Compatibility
Solvent SystemTemperatureStability RiskRecommendation
HBr / Acetic Acid > 50°CExtreme AVOID. Will quantitatively cleave the ether [1].[1]
HCl (conc.) RefluxHighHigh risk of dealkylation.[1] Use dilute HCl at < 40°C.
H₂SO₄ (aq) < 25°CLowGenerally safe for short durations.[1]
NaOH / KOH RefluxModerateStable to dealkylation, but risk of nucleophilic aromatic substitution (

) displacing the alkoxy group.
Remediation Protocol

If you observe the "hydroxy-impurity" (check LC-MS for Mass = M - 56, corresponding to loss of


):
  • Switch Acid Source: Move from hydrohalic acids (HBr, HI) to oxo-acids (

    
    , 
    
    
    
    ) if acidification is necessary.[1] Halides are strong nucleophiles that accelerate ether cleavage.[1]
  • Temperature Cap: Maintain reaction temperature below 60°C when in acidic media.

  • Quench Method: Pour reaction mixtures into ice-water rather than adding water to the hot mixture to minimize the kinetic window for hydrolysis.[1]

📂 Ticket #03: "Violent exotherm or pressure buildup during scale-up."[1]

Status: Safety Critical Severity: Severe Root Cause: Thermal Decarboxylation & Nitro-Group Instability[1]

The Mechanism

Nitrobenzoic acids are thermally unstable.[1] While the melting point is approx. 111-114°C [2], the decomposition onset temperature (


) for nitro-aromatics is often 

.[1] However, the presence of the carboxylic acid allows for decarboxylation (loss of

).[4]

The nitro group withdraws electron density from the ring, destabilizing the C-C bond between the ring and the carboxyl group. If heated dry or in high-boiling solvents (DMSO, DMF) without base, the molecule can release


, transforming into 1-butoxy-2-nitrobenzene .[1]
Thermal Safety Decision Tree

ThermalSafety Start Heating Required? TempCheck Is T > 100°C? Start->TempCheck SolventCheck Solvent? TempCheck->SolventCheck Yes (>100°C) Safe Safe Zone (Monitor normally) TempCheck->Safe No (<100°C) Risk1 Risk: Decarboxylation (CO2 Release) SolventCheck->Risk1 High Boiling (DMSO/DMF) Risk2 Risk: Runaway Decomp (Shock Sensitive) SolventCheck->Risk2 Dry / Melt Phase

Figure 2: Thermal safety decision matrix. Avoid dry heating above the melting point.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 80°C? A: Yes, but with caveats. 80°C is below the melting point (111°C) and well below the decarboxylation threshold. However, ensure the oven is dark (cover the window with foil). Vacuum drying is preferred over air drying to prevent oxidative surface degradation.[1]

Q: I see a small impurity at RRT 0.85 in HPLC. What is it? A: This is likely 4-hydroxy-3-nitrobenzoic acid .[1][5] It is more polar than the butoxy parent, so it elutes earlier on Reverse Phase (C18) columns.[1] It forms if the material was exposed to acidic moisture or if the HPLC mobile phase is too acidic (pH < 2) for prolonged periods in the autosampler.

Q: Is this compound shock-sensitive like TNT? A: Generally, mono-nitro benzoic acids are not classified as explosives (unlike tri-nitro compounds).[1] However, they are energetic.[1] DSC (Differential Scanning Calorimetry) data for nitrobenzoic isomers suggests significant exothermic decomposition energy (


) [3].[1][6] Never grind this material in a mortar and pestle if it is dry and hot.[1]

References

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Available at: [Link]

  • ChemBK. (2024).[1][7] 4-Butoxy-3-nitrobenzoic acid Properties and Safety. Available at: [Link][1]

  • Scientific Electronic Library Online (SciELO). (2020).[1] Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Available at: [Link][1]

  • Bulletin of the Chemical Society of Japan. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 4-Butoxy-3-nitrobenzoic Acid: A Multi-Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 4-Butoxy-3-nitrobenzoic acid (CAS: 4906-28-9) Molecular Formula: C₁₁H₁₃NO₅ Context: Intermediate for EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Part 1: Strategic Overview & Method Selection

As researchers, we often face the "white powder dilemma"—you have isolated a solid, but is it your target, a regioisomer, or the starting material? For 4-Butoxy-3-nitrobenzoic acid , the challenge is distinguishing the O-alkylation product from the unreacted phenolic starting material (4-hydroxy-3-nitrobenzoic acid) and the potential ester byproduct (butyl 4-butoxy-3-nitrobenzoate).

This guide prioritizes Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool, supported by LC-MS for purity profiling. While IR and Melting Point provide quick checks, they lack the resolution to definitively rule out esterification impurities or regioisomers.

Comparative Analysis of Validation Methods
MethodSpecificityThroughputKey UtilityLimitations
1H NMR High LowDefinitive proof of O-alkylation vs. Esterification.Requires deuterated solvents; lower sensitivity than MS.
LC-MS (ESI-) MediumHighConfirms molecular mass (

) and purity.
Hard to distinguish regioisomers; ionization suppression possible.
FT-IR LowHighConfirms presence of

and

.
Fingerprint region often crowded; difficult to quantify impurities.
Melting Point LowMediumQuick physical constant check (~111–114°C).Broadens with impurities; overlaps with similar derivatives.

Part 2: Experimental Protocols & Decision Logic

Synthesis Context (The "Why" behind the Analysis)

To understand what we are looking for, we must understand the origin. The most common route involves the alkylation of 4-hydroxy-3-nitrobenzoic acid with 1-bromobutane in the presence of a base.

  • Risk 1: Incomplete reaction (Presence of Starting Material).

  • Risk 2: Over-alkylation (Formation of the butyl ester).

  • Risk 3: Regioisomerism (If synthesized via nitration of 4-butoxybenzoic acid, ortho-nitro isomers may exist).

Validation Workflow (DOT Diagram)

ValidationWorkflow Start Crude Product (Post-Workup) TLC Preliminary TLC (Check vs. SM) Start->TLC Purification Recrystallization (EtOH/Water) TLC->Purification NMR_Check 1H NMR (DMSO-d6) Key Decision Point Purification->NMR_Check Check_Ali Check Aliphatic Region (0.9 - 4.2 ppm) NMR_Check->Check_Ali Check_Aro Check Aromatic Region (7.0 - 8.5 ppm) NMR_Check->Check_Aro Decision Pass Criteria? Check_Ali->Decision Check_Aro->Decision Release Release for Next Step Decision->Release Yes Reprocess Reprocess/Re-column Decision->Reprocess No

Caption: Operational workflow for the isolation and structural validation of 4-Butoxy-3-nitrobenzoic acid.

Detailed Analytical Protocols
Protocol A: 1H NMR Characterization (The Gold Standard)

Objective: Confirm the presence of the butoxy tail and the free carboxylic acid.

  • Sample Prep: Dissolve 10–15 mg of dry solid in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl₃ because it solubilizes the polar carboxylic acid better and shifts the acidic proton to a distinct region (>12 ppm), preventing overlap.

  • Acquisition: Run at 300 MHz or higher. 16 scans minimum.

  • Processing: Reference DMSO residual peak to 2.50 ppm.

Protocol B: LC-MS Purity Check

Objective: Detect trace starting material or ester impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: ESI Negative Mode (Look for

    
    ).
    

Part 3: Data Interpretation & Reference Standards

1H NMR Interpretation Guide

The following table contrasts the target molecule with its most common contaminants.

Region (ppm)Signal TypeTarget: 4-Butoxy-3-nitrobenzoic acid Impurity: Starting Material (4-Hydroxy...)Impurity: Butyl Ester
13.0 - 13.5 COOH (Broad)Present (1H, bs)PresentAbsent
11.0 - 11.5 Phenolic OHAbsent Present (1H, s)Absent
8.3 - 8.4 Ar-H (H2)Doublet (d, J~2Hz)DoubletDoublet
8.1 - 8.2 Ar-H (H6)Doublet of Doublets (dd)Doublet of DoubletsDoublet of Doublets
7.4 - 7.5 Ar-H (H5)Doublet (d, J~9Hz)Doublet (Shifted upfield)Doublet
4.1 - 4.3 O-CH₂Triplet (2H)Absent Two Triplets (4H total)
0.9 - 1.8 Alkyl ChainMultiplets (CH₂, CH₃)Absent Double Integration

Critical Analysis:

  • The "Fingerprint" Signal: Look for the triplet at ~4.2 ppm . This corresponds to the

    
     protons adjacent to the aromatic ring.
    
  • Differentiation: If you see two triplets in the 4.0–4.4 ppm range, you have formed the butyl ester (one triplet for the ether, one for the ester). If you see a signal at >11.0 ppm that is sharp (phenolic), you have unreacted starting material.

Structural Logic Diagram (DOT)

StructureLogic Spectrum Analyze 1H NMR Spectrum Q1 Is there a triplet at ~4.2 ppm? Spectrum->Q1 Result_SM Identify: Starting Material (4-Hydroxy-3-nitrobenzoic acid) Q1->Result_SM No Q2 Is there a broad singlet at >12.0 ppm? Q1->Q2 Yes Result_Ester Identify: Butyl Ester Impurity (Check for 2nd triplet) Q2->Result_Ester No Result_Target CONFIRMED IDENTITY 4-Butoxy-3-nitrobenzoic acid Q2->Result_Target Yes

Caption: Logic tree for interpreting NMR data to distinguish the target from process impurities.

References

  • ChemicalBook. (2024). 4-Butoxy-3-nitrobenzoic acid Properties and CAS 4906-28-9. Retrieved from

  • National Institutes of Health (NIH). (2025). 3-Butoxy-4-nitrobenzoic acid - GSRS Substance Registration.[1] Retrieved from

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities. Retrieved from

  • BenchChem. (2025).[2] Synthesis of Nitrobenzoic Acid Derivatives: Technical Guide. Retrieved from

Sources

Comparative

Spectral Data Comparison Guide: 4-Alkoxy-3-Nitrobenzoic Acids

Executive Summary & Application Context 4-Alkoxy-3-nitrobenzoic acids are critical bifunctional intermediates used in the synthesis of local anesthetics (e.g., oxybuprocaine), anti-inflammatory agents, and thermotropic l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Alkoxy-3-nitrobenzoic acids are critical bifunctional intermediates used in the synthesis of local anesthetics (e.g., oxybuprocaine), anti-inflammatory agents, and thermotropic liquid crystals. Their structural core consists of a benzoic acid moiety with a nitro group ortho to an alkoxy chain.

The precise characterization of these homologs is vital because:

  • Impurity Profiling: In drug development, distinguishing between homologs (e.g., methoxy vs. ethoxy impurities) is a regulatory requirement.

  • Mesogenic Behavior: In material science, the length of the alkoxy chain (

    
    ) dictates the onset of liquid crystalline phases (nematic/smectic). Spectral purity confirms the absence of chain-branched isomers that disrupt phase stability.
    

This guide provides an in-depth spectral comparison of the homologous series, focusing on 4-methoxy-3-nitrobenzoic acid as the reference standard, and delineating how spectral signatures evolve with increasing chain length.

Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the molecule. Two primary pathways yield these derivatives, affecting the potential impurity profile.

Workflow Visualization

The following diagram illustrates the two common synthetic routes and the resulting substitution pattern that defines the NMR signals.

SynthesisPathways cluster_legend Key Spectral Regions Start1 4-Hydroxy-3-nitrobenzoic Acid Process1 Alkylation (R-X) (Base, DMF/Acetone) Start1->Process1 Nucleophilic Subst. Start2 4-Alkoxybenzoic Acid Process2 Nitration (HNO3/H2SO4) (Electrophilic Aromatic Subst.) Start2->Process2 Nitration at C3 Product 4-Alkoxy-3-nitrobenzoic Acid (Target) Process1->Product Yields Ether Linkage Process2->Product Yields Nitro Group Aromatic Aromatic Region (7.0 - 8.5 ppm) Alkyl Alkoxy Region (0.9 - 4.2 ppm)

Figure 1: Dual synthetic pathways for 4-alkoxy-3-nitrobenzoic acids. Route 1 (Alkylation) is preferred for longer chains to avoid over-nitration.

Comparative Spectral Data

The following data compares the Reference Standard (Methoxy) against the Precursor (Hydroxy) and the Higher Homolog (Butoxy) .

Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
AssignmentProton Type4-Hydroxy-3-nitro (Precursor)4-Methoxy-3-nitro (C1)4-Butoxy-3-nitro (C4)*
COOH Carboxylic Acid12.6 ppm (br s)13.3 ppm (br s)~13.0 ppm (br s)
H-2 Aromatic (d)8.40 ppm 8.36 ppm 8.34 ppm
H-6 Aromatic (dd)8.08 ppm8.19 ppm8.15 ppm
H-5 Aromatic (d)7.24 ppm7.47 ppm7.45 ppm

-CH

N/A4.03 ppm (s) 4.21 ppm (t)

-CH

N/AN/A1.75 ppm (quint)
Terminal CH

Alkyl MethylN/AN/A0.95 ppm (t)

*Note: C4 data is derived from homologous series trends relative to the C1 standard. The aromatic shifts remain stable due to the consistent electronic environment of the alkoxy group.

Detailed Analysis of Signals[2]
1. The Aromatic Region (Diagnostic Zone)

The 1,2,4-substitution pattern creates a distinct "roofing" effect and coupling pattern that confirms the position of the nitro group.

  • H-2 (Ortho to NO

    
     & COOH):  This proton is the most deshielded (~8.36 ppm) due to the synergistic electron-withdrawing effects of both the nitro and carboxylic acid groups. It appears as a doublet with a small coupling constant (
    
    
    
    Hz) due to meta-coupling with H-6.
  • H-6 (Ortho to COOH, Para to NO

    
    ):  Appears as a doublet of doublets (~8.19 ppm). It couples with H-5 (
    
    
    
    Hz, ortho) and H-2 (
    
    
    Hz, meta).
  • H-5 (Ortho to Alkoxy): This proton is shielded relative to the others (~7.47 ppm) due to the electron-donating resonance effect of the adjacent alkoxy oxygen. Critical Note: In the hydroxy precursor, this proton is significantly more shielded (7.24 ppm) due to the stronger donation of the free phenol. The downfield shift to ~7.47 ppm is a key indicator of successful alkylation.

2. The Alkoxy Region (Chain Length Indicator)
  • Methoxy (

    
    ):  A sharp singlet at 4.03 ppm .
    
  • Ethoxy (

    
    ) to Butoxy (
    
    
    
    ):
    The singlet disappears. It is replaced by a triplet at 4.10–4.25 ppm (
    
    
    ).
    • Differentiation: To distinguish Ethoxy from Butoxy, look at the integration of the upfield signals. Ethoxy has a triplet at ~1.4 ppm (3H). Butoxy has a multiplet/quintet at ~1.7 ppm and a triplet at ~0.95 ppm, with integral values corresponding to the longer chain.

Advanced Characterization Protocols

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a quick "fingerprint" validation of functional groups.

  • Carbonyl (

    
    ):  Strong band at 1680–1700 cm
    
    
    
    .
  • Nitro (

    
    ):  Two distinct bands are mandatory for confirmation.
    
    • Asymmetric Stretch:1530–1540 cm

      
       [1]
      
    • Symmetric Stretch:1350–1360 cm

      
       
      
  • Ether (

    
    ):  Strong stretching vibration at 1250–1280 cm
    
    
    
    .
  • Hydroxyl (

    
    ):  Broad band at 2800–3200 cm
    
    
    
    (carboxylic acid dimer).
Mass Spectrometry (EI-MS)

Fragmentation follows a predictable pathway useful for structural elucidation.

  • Molecular Ion (

    
    ):  Distinct parent peak (e.g., m/z 197 for Methoxy).
    
  • Base Peak: Often corresponds to

    
     or loss of the nitro group 
    
    
    
    .
  • Alkyl Loss: For longer chains (Propoxy+), a McLafferty rearrangement or simple cleavage often yields a peak at m/z 183 (the 4-hydroxy-3-nitrobenzoic acid core), confirming the lability of the ether chain under high energy.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-nitrobenzoic Acid (Nitration Route)

Best for short chains (


) where ether cleavage is less likely.
  • Preparation: Dissolve 4-methoxybenzoic acid (10 mmol) in concentrated

    
     (15 mL) at 0°C.
    
  • Nitration: Dropwise add a mixture of

    
     (1.1 eq) and 
    
    
    
    over 30 minutes, maintaining temperature
    
    
    °C.
  • Quenching: Pour the reaction mixture onto crushed ice (100 g). The product precipitates immediately.

  • Purification: Filter the pale yellow solid, wash with cold water until pH neutral. Recrystallize from ethanol/water.

  • Validation: Check MP (190-192°C) and absence of H-5 peak shift (7.0 ppm) which would indicate unreacted starting material.

Protocol B: Synthesis of 4-Butoxy-3-nitrobenzoic Acid (Alkylation Route)

Best for longer chains (


) to ensure chain integrity.
  • Solvation: Dissolve 4-hydroxy-3-nitrobenzoic acid (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (2.5 eq) and stir at room temperature for 30 mins.
    
  • Alkylation: Add 1-bromobutane (1.2 eq) and heat to 80°C for 4-6 hours.

  • Workup: Pour into 1M HCl (to protonate the carboxylate). Extract with ethyl acetate.

  • Validation:

    
    H NMR must show disappearance of phenolic OH (usually broad >10 ppm) and appearance of the triplet at 4.2 ppm.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66640, 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024).[2] 4-Hydroxy-3-nitrobenzoic acid Infrared Spectrum. Retrieved from [Link]

  • World Scientific News. (2026). Synthesis and Mesomorphic Properties of Azo-Ester Liquid Crystals. Retrieved from [Link] (Contextual reference for homologous series properties).

  • PrepChem. (2024). Preparation of 4-chloro-3-nitrobenzoic acid (Analogous Nitration Protocol). Retrieved from [Link]

Sources

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